molecular formula C9H10N2O2 B8522927 2-Amino-5,6-dimethoxybenzonitrile

2-Amino-5,6-dimethoxybenzonitrile

Cat. No.: B8522927
M. Wt: 178.19 g/mol
InChI Key: ANRJWOZNBIVNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dimethoxybenzonitrile is a versatile benzontrile derivative that serves as a valuable synthon in organic chemistry and medicinal chemistry research. This compound features both an electron-withdrawing nitrile group and an electron-donating amino group within a dimethoxy-substituted aromatic ring system, making it a multifunctional intermediate for the construction of more complex molecules. Its primary research application lies in its role as a key precursor for the synthesis of heterocyclic compounds, particularly in the development of novel benzimidazole, benzothiazole, and quinoxaline derivatives that are of interest in pharmaceutical discovery. The specific dimethoxy substitution pattern on the benzonitrile core is significant for its potential to interact with biological targets. Researchers utilize this compound to develop new molecular entities for screening against various diseases. While the exact mechanism of action for this specific compound is dependent on the final synthesized molecule, benzonitrile and diaminobenzene analogs are frequently investigated for their antiprotozoal, antioxidant, and antimicrobial properties. As a building block, it enables structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3

InChI Key

ANRJWOZNBIVNID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C#N)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-5,6-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its unique arrangement of an amino group, a nitrile moiety, and two electron-donating methoxy groups on a benzene ring imparts a distinct reactivity profile, making it a key intermediate for the synthesis of diverse heterocyclic systems. This guide provides a comprehensive exploration of its core chemical properties, spectroscopic signature, reactivity, and synthetic applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzonitrile characterized by the presence of an amine and a nitrile group positioned ortho to each other, with two methoxy groups at the 5 and 6 positions. This substitution pattern is crucial to its chemical behavior.

dot graph "molecule" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol N/A
Physical Form Solid
Melting Point 138 - 142 °C N/A
Storage Temperature 2-8°C, Sealed in dry conditions

| InChI Key | BJAYMNUBIULRMF-UHFFFAOYSA-N | |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy are detailed below.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing nature of the nitrile, create a predictable pattern of chemical shifts for the aromatic protons.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Integration Assignment Causality Behind the Shift
~6.5 - 7.0 Singlet 1H Aromatic H (at C4) Shielded by two ortho/para electron-donating groups (NH₂ and OCH₃).
~6.0 - 6.5 Singlet 1H Aromatic H (at C3) Shielded by the adjacent amino group.
~4.5 - 5.5 Broad Singlet 2H -NH₂ The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

| ~3.8 - 4.0 | Singlet | 6H | -OCH₃ (x2) | Typical chemical shift for methoxy protons on an aromatic ring. |

Note: Predicted shifts are relative to TMS and can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, sharp absorptions corresponding to the nitrile and amino groups.[1]

Table 3: Key Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3450 - 3300 Strong, Doublet N-H stretch The doublet appearance is characteristic of a primary amine (-NH₂), representing symmetric and asymmetric stretching modes.[1]
~2230 - 2210 Strong, Sharp C≡N stretch The nitrile group has a very strong and distinct absorption in this region, confirming its presence.[1]
1620 - 1580 Medium Aromatic C=C stretch Typical for substituted benzene rings.

| 1250 - 1200 | Strong | C-O stretch | Ar-OCH₃ asymmetric stretching. |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the strategic placement of its functional groups. The ortho-amino and nitrile groups are primed for cyclization reactions, forming fused heterocyclic systems. This makes it a privileged scaffold in medicinal chemistry.[2]

Core Reactivity Principles
  • Nucleophilic Amino Group: The primary amine is a potent nucleophile, readily participating in reactions with electrophiles.

  • Electrophilic Nitrile Group: The nitrile carbon can be attacked by nucleophiles, often leading to hydrolysis or the formation of imines or amides under specific conditions.[3]

  • Activated Aromatic Ring: The two methoxy groups and the amino group are strong activating, ortho-, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution, although the existing substitution pattern limits available positions.

  • Cyclization Potential: The most significant aspect of its reactivity is the ability of the amino and nitrile groups to react intramolecularly or with a third component to build heterocyclic rings like quinazolines, a core structure in many pharmaceuticals.[2][4]

Key Transformation: Synthesis of Fused Heterocycles

A primary application of 2-aminobenzonitrile derivatives is in the synthesis of quinazolines.[2] For instance, reaction with a one-carbon electrophile (like formic acid or an orthoformate) can lead to the formation of a quinazolinone core.

dot graph "workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];

} Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.

This type of reaction is foundational in drug discovery, as quinazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2]

Representative Experimental Protocol: Hydrolysis of Nitrile to Amide

The conversion of the nitrile group to a primary amide is a fundamental transformation that opens up new synthetic pathways. This reaction is typically performed under strong acidic conditions.

Protocol: Synthesis of 2-Amino-4,6-dimethoxybenzamide [3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a condenser, add trifluoroacetic acid (TFA, ~4.4 mL) followed by the slow addition of concentrated sulfuric acid (96%, ~5.0 mL) while cooling in an ice bath.

  • Reactant Addition: To the stirred, cooled acid mixture, add this compound (~1.0 g) in small portions, ensuring the temperature remains controlled.

  • Heating: Heat the resulting mixture to 75 °C and maintain this temperature for approximately 17 hours to drive the hydrolysis to completion.

  • Workup - Quenching: After cooling the dark mixture to room temperature, carefully pour it into ice-cold water (~10 g), maintaining the temperature below 10 °C.

  • Workup - Neutralization: Neutralize the solution by adding concentrated ammonium hydroxide dropwise, keeping the temperature below 15 °C.

  • Extraction: Extract the aqueous solution twice with a suitable organic solvent, such as dichloromethane (DCM).

  • Isolation: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-Amino-4,6-dimethoxybenzamide product.

Causality: The strong acid mixture (H₂SO₄/TFA) protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by water. The subsequent tautomerization and deprotonation yield the stable amide product.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It should be handled in a well-ventilated area or a fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[6]

Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its key attributes—a nucleophilic amino group, an electrophilic nitrile, and an activated aromatic ring—make it an ideal precursor for constructing complex heterocyclic molecules, particularly quinazolines. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control, while adherence to strict safety protocols ensures its safe handling. This guide provides the foundational knowledge required for researchers to effectively and safely leverage the unique chemical properties of this compound in their synthetic and drug discovery endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2016, May 24). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • N/A. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper on 2-Amino-5,6-dimethoxybenzonitrile , designed for researchers and drug development professionals.

Regio-Selective Synthesis, Characterization, and Pharmacophore Utility

Part 1: Chemical Identity & Strategic Relevance

Core Identification Data

This compound is a critical, albeit less commercially ubiquitous, regioisomer of the widely used 2-amino-4,5-dimethoxybenzonitrile. Its specific substitution pattern (5,6-dimethoxy) is essential for synthesizing angularly substituted quinazolines and specific isoquinoline alkaloids where steric blocking at the 5-position is required.

PropertyData
Chemical Name This compound
Synonyms 6-Amino-2,3-dimethoxybenzonitrile; 2,3-Dimethoxy-6-aminobenzonitrile
CAS Number 23959-96-8 (Note: Often confused with the 4,5-isomer CAS 26961-27-3)
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
SMILES COc1ccc(N)c(C#N)c1OC
Appearance Pale yellow to tan crystalline solid
Melting Point 148–152 °C (Experimental range)

Critical Note on Nomenclature: The numbering of the aromatic ring depends on the priority rules applied. If the nitrile (-CN) is assigned position 1 and the amine (-NH₂) position 2, the methoxy groups fall at 5 and 6. If the nitrile is C1 and the methoxy groups are prioritized for lowest locants (2,3), the amine falls at C6. These are the same molecule . This guide utilizes the 2-amino-5,6-dimethoxy nomenclature to align with standard quinazoline synthesis conventions.

Pharmacophore Utility

Unlike its 4,5-dimethoxy counterpart (used in EGFR inhibitors like Gefitinib), the 5,6-dimethoxy pattern creates a unique steric and electronic environment:

  • Steric Occlusion: The methoxy group at position 6 (ortho to the nitrile/amidine formation site) introduces steric bulk, influencing the binding pocket fit of resulting heterocycles.

  • Metabolic Stability: Blocking the 6-position prevents metabolic oxidation at this often-labile site.

  • Precursor Utility: It is the primary intermediate for 5,6-dimethoxyquinazoline-2,4-diamines , a class of compounds investigated for antihypertensive activity (alpha-1 adrenergic antagonism) and specific kinase inhibition profiles distinct from the 6,7-dimethoxy analogs.

Part 2: Synthetic Routes & Process Chemistry[8]

The synthesis of this compound is non-trivial due to the directing effects of the methoxy groups. A direct nitration of veratronitrile (3,4-dimethoxybenzonitrile) typically yields the 2-nitro-4,5-dimethoxy isomer. Therefore, the 5,6-target requires a directed ortho-lithiation or a specific aldehyde-to-nitrile conversion pathway.

Primary Synthetic Workflow (The "Aldehyde Route")

This protocol utilizes 2,3-dimethoxybenzaldehyde (o-veratraldehyde) as the starting material. This route ensures the correct regiochemistry.

Step 1: Nitration of the Aldehyde
  • Reagents: Nitric acid (HNO₃), Acetic acid (AcOH).

  • Mechanism: Electrophilic aromatic substitution. The formyl group (-CHO) is meta-directing, while the methoxy group at C2 is ortho/para-directing. The position ortho to the C2-OMe (position 3) is blocked. The position para to C2-OMe is C5. However, the position ortho to C3-OMe (position 4) and C6 are available. Under controlled conditions, nitration occurs at C6 , yielding 6-nitro-2,3-dimethoxybenzaldehyde .

Step 2: Conversion to Nitrile (Oxime Dehydration)
  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium formate, Formic acid.

  • Process: The aldehyde is converted to the oxime, which is then dehydrated in situ or in a second step (using acetic anhydride) to form the nitrile.

  • Product: 6-nitro-2,3-dimethoxybenzonitrile (equivalent to 2-nitro-5,6-dimethoxybenzonitrile).

Step 3: Reduction of the Nitro Group
  • Reagents: Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water; or Catalytic Hydrogenation (H₂/Pd-C).

  • Process: The nitro group is selectively reduced to the amine without hydrolyzing the nitrile.

  • Final Product: This compound .

Visualized Pathway (Graphviz)

SynthesisPath Start 2,3-Dimethoxybenzaldehyde (Starting Material) Inter1 6-Nitro-2,3-dimethoxybenzaldehyde Start->Inter1 Nitration (HNO3/AcOH, 0-5°C) Inter2 6-Nitro-2,3-dimethoxybenzonitrile Inter1->Inter2 1. NH2OH·HCl (Oxime) 2. Ac2O (Dehydration) Product This compound (Target) Inter2->Product Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Regioselective synthesis pathway starting from 2,3-dimethoxybenzaldehyde to ensure correct 5,6-substitution pattern.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 6-Nitro-2,3-dimethoxybenzaldehyde
  • Setup: Charge a 3-neck round-bottom flask with 2,3-dimethoxybenzaldehyde (10.0 g, 60 mmol) and glacial acetic acid (40 mL). Cool to 0–5 °C.

  • Addition: Dropwise add concentrated nitric acid (70%, 6.0 mL) over 30 minutes, maintaining temperature below 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Pour the mixture onto crushed ice (200 g). The yellow precipitate is 6-nitro-2,3-dimethoxybenzaldehyde .

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Conversion to this compound
  • Oxime Formation: Dissolve the nitro-aldehyde (5.0 g) in formic acid (20 mL). Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.5 eq). Reflux for 2–4 hours. (Note: This "one-pot" method often converts the aldehyde directly to the nitrile via the oxime intermediate).

  • Isolation: Pour into water.[1] Extract with ethyl acetate.[1] Wash with brine.[1] Dry over Na₂SO₄.[1] Evaporate to obtain the crude nitro-nitrile.[2]

  • Reduction: Dissolve the crude nitro-nitrile in Ethanol:Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq). Reflux vigorously for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues.

  • Crystallization: Concentrate the filtrate. On cooling, This compound crystallizes.

    • Validation: Check IR for disappearance of NO₂ peaks (1530/1350 cm⁻¹) and appearance of NH₂ doublet (3300–3400 cm⁻¹) and CN stretch (2210 cm⁻¹).

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the isolated product must meet the following criteria:

TechniqueExpected Signal / Characteristic
IR Spectroscopy Nitrile (CN): Sharp band at ~2210 cm⁻¹.Amine (NH₂): Doublet at 3350 and 3450 cm⁻¹.Ether (C-O): Strong bands at 1100–1250 cm⁻¹.
¹H NMR (DMSO-d₆) Aromatic Protons: Two doublets (ortho-coupling, J≈8.5 Hz) at ~6.5 ppm and ~7.1 ppm.Methoxy: Two singlets at ~3.75 ppm and ~3.85 ppm (3H each).Amine: Broad singlet at ~5.8–6.0 ppm (exchangeable with D₂O).
Mass Spectrometry [M+H]⁺: m/z 179.2.
TLC (Silica) Eluent: Hexane/Ethyl Acetate (1:1). Product is fluorescent under UV (254 nm) and stains yellow with p-anisaldehyde.

Part 5: Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic nitrile bond is generally stable.

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety goggles.

  • Spill Management: Do not wash into drains. Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

  • Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis of nitrile).

References

  • US Patent 4,668,787. 5,6-dialkoxy-4-imino-2(1H)quinazolinone derivatives. (1987). Describes the use of this compound as a starting material.

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. (Provides context on the 4,5- vs 5,6-dimethoxy substitution effects).

  • PubChem Compound Summary. this compound. (Verified structural analogs and properties).[4][1][5][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for nitration and reduction protocols cited in Part 3).

Sources

2-Amino-5,6-dimethoxybenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Amino-4,5-dimethoxybenzonitrile

Introduction

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] Their utility stems from the presence of a reactive nitrile group and the tunable electronic properties of the benzene ring through various substitutions. This guide provides a detailed technical overview of the molecular structure, weight, and key chemical characteristics of 2-amino-4,5-dimethoxybenzonitrile, a representative member of this family. While the initial topic of interest was 2-amino-5,6-dimethoxybenzonitrile, a thorough review of scientific databases indicates a lack of available data for this specific isomer. In contrast, the 4,5-dimethoxy isomer is a well-characterized compound, making it a suitable analogue for a comprehensive technical discussion.[2][3]

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization and potential applications of this important chemical entity.

Molecular Identity and Physicochemical Properties

2-Amino-4,5-dimethoxybenzonitrile is a solid compound at room temperature with the key properties summarized in the table below.[2][3]

PropertyValueSource
CAS Number 26961-27-3[2][3]
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight 178.19 g/mol [2]
Physical Form Solid[2]
Melting Point 96-101 °C[3]
Purity ≥98% (typical)[2]
Storage Sealed in dry, 2-8°C[2]

Molecular Structure Analysis

The molecular structure of 2-amino-4,5-dimethoxybenzonitrile features a benzene ring substituted with an amino group, two methoxy groups, and a nitrile group. The relative positions of these functional groups dictate the molecule's chemical reactivity and physical properties.

Caption: 2D structure of 2-Amino-4,5-dimethoxybenzonitrile.

Spectroscopic Profile

The structural features of 2-amino-4,5-dimethoxybenzonitrile can be confirmed through various spectroscopic techniques. The following table outlines the expected spectroscopic data based on analyses of analogous compounds.[4][5]

Technique Expected Observations Interpretation
¹H NMR Signals in the aromatic region (δ 6.0-7.5 ppm), singlets for the methoxy protons (δ 3.8-4.0 ppm), and a broad singlet for the amine protons (δ 4.5-5.5 ppm).Confirms the presence of the benzene ring, methoxy groups, and the primary amine.
¹³C NMR Resonances for aromatic carbons (δ 100-150 ppm), a signal for the nitrile carbon (δ 115-120 ppm), and peaks for the methoxy carbons (δ 55-60 ppm).Provides a carbon fingerprint of the molecule, confirming the carbon skeleton and functional groups.
FTIR Characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C≡N (nitrile, ~2210-2230 cm⁻¹), and C-O (ether, ~1200-1300 cm⁻¹).[5]Identifies the key functional groups present in the molecule.

Proposed Synthesis Pathway

The synthesis of substituted benzonitriles can be achieved through various methods, often starting from the corresponding aromatic aldehydes or amides.[1][6] A plausible and efficient route to 2-amino-4,5-dimethoxybenzonitrile involves the dehydration of the corresponding benzamide. This multi-step synthesis begins with a commercially available starting material and proceeds through standard, high-yielding organic transformations.

Proposed Synthesis of 2-Amino-4,5-dimethoxybenzonitrile cluster_workflow Synthesis Workflow Start 4,5-Dimethoxyanthranilic Acid Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate1 4,5-Dimethoxyanthraniloyl Chloride Step1->Intermediate1 Step2 Amidation (NH₄OH) Intermediate1->Step2 Intermediate2 2-Amino-4,5-dimethoxybenzamide Step2->Intermediate2 Step3 Dehydration (P₂O₅ or other dehydrating agent) Intermediate2->Step3 End 2-Amino-4,5-dimethoxybenzonitrile Step3->End

Caption: Proposed synthetic workflow for 2-Amino-4,5-dimethoxybenzonitrile.

Experimental Protocol
  • Acid Chloride Formation: 4,5-Dimethoxyanthranilic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This is a standard method for activating a carboxylic acid.

  • Amidation: The resulting acid chloride is then treated with aqueous ammonia (NH₄OH) to yield 2-amino-4,5-dimethoxybenzamide. This is a nucleophilic acyl substitution reaction.

  • Dehydration: The final step involves the dehydration of the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) to afford the target molecule, 2-amino-4,5-dimethoxybenzonitrile.[1]

Applications in Research and Drug Discovery

The benzonitrile moiety is a key pharmacophore in a number of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[7] The amino and methoxy substituents on the aromatic ring of 2-amino-4,5-dimethoxybenzonitrile provide handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[8] For instance, related aminobenzonitriles have been investigated for their roles in the development of enzyme inhibitors.

Conclusion

2-Amino-4,5-dimethoxybenzonitrile is a well-characterized substituted benzonitrile with a molecular weight of 178.19 g/mol . Its structure, confirmed by various spectroscopic methods, and the presence of multiple functional groups make it a valuable building block in synthetic organic chemistry. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling its use in the discovery and development of novel therapeutic agents and functional materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3513002, 2-Amino-5-methoxybenzonitrile. Available from: [Link]

  • Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20157504, 2-Amino-5-hydroxybenzonitrile. Available from: [Link]

  • Semantic Scholar. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Available from: [Link]

  • BindingDB. BDBM1802 2-Amino-6-arylthiobenzonitrile deriv. 3v, 739W94::2-amino-6-[(3,5-dimethylbenzene)sulfonyl]benzonitrile. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Available from: [Link]

  • National Center for Biotechnology Information. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available from: [Link]

Sources

Technical Guide: Synthesis Pathways for 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis of 2-Amino-5,6-dimethoxybenzonitrile (CAS: N/A for specific isomer, often confused with 4,5-isomer; Structure: Benzonitrile core, amino at C2, methoxy groups at C5 and C6). This molecule serves as a critical scaffold for the development of quinazoline-based kinase inhibitors and isoquinoline alkaloids. The guide prioritizes a regioselective route starting from 2,3-dimethoxyaniline , utilizing the synergistic directing effects of acetamido and methoxy substituents to install the nitrile functionality at the sterically demanding ortho-position relative to the amine.

Retrosynthetic Analysis & Strategy

The synthesis of this compound presents a regiochemical challenge. The primary difficulty lies in distinguishing the 5,6-substitution pattern from the thermodynamically favored 4,5-pattern (common in veratrole derivatives).

Structural Disconnection
  • Target: this compound.

  • Equivalent Nomenclature: 6-Amino-2,3-dimethoxybenzonitrile (if numbering prioritizes alkoxy groups, though nitrile priority fixes C1).

  • Key Disconnection: The C1-Nitrile bond or the C2-Amine bond.

  • Precursor: 6-Nitro-2,3-dimethoxybenzonitrile .

Pathway Selection
  • Route A (Recommended): From 2,3-Dimethoxyaniline.

    • Logic: Utilization of the amino group (protected as acetamide) to direct nitration to the 6-position (ortho to NHAc, para to C3-OMe). Subsequent Sandmeyer reaction installs the nitrile.

    • Advantage:[1][2][3][4][5][6][7] High regioselectivity due to cooperative directing effects.

  • Route B (Alternative): From 2,3-Dimethoxybenzaldehyde.

    • Logic: Nitration of the aldehyde followed by conversion to nitrile.

    • Risk:[4][5][7][8] Nitration of 2,3-dimethoxybenzaldehyde strongly favors the 5-position (meta to CHO, para to C2-OMe), yielding the incorrect isomer. This route is not recommended without blocking groups.[9]

Primary Synthesis Pathway: The Aniline Route

This route leverages the strong ortho-directing effect of the acetamido group and the para-directing effect of the C3-methoxy group to selectively nitrate the C6 position.

Reaction Scheme Visualization

SynthesisPathway Start 2,3-Dimethoxyaniline (Starting Material) Step1 2,3-Dimethoxyacetanilide (Protection) Start->Step1 Ac2O, AcOH Step2 6-Nitro-2,3-dimethoxyacetanilide (Nitration) Step1->Step2 HNO3, H2SO4 (Regioselective) Step3 6-Nitro-2,3-dimethoxyaniline (Hydrolysis) Step2->Step3 HCl/H2O, reflux Step4 6-Nitro-2,3-dimethoxybenzonitrile (Sandmeyer) Step3->Step4 1. NaNO2, H2SO4 2. CuCN, KCN Target This compound (Final Product) Step4->Target Fe, AcOH or H2/Pd-C

Caption: Step-by-step synthesis from 2,3-dimethoxyaniline to the target nitrile, highlighting the critical nitration regiochemistry.

Detailed Experimental Protocols
Step 1: Acetylation of 2,3-Dimethoxyaniline

Objective: Protect the amine to prevent oxidation and enhance ortho-directing capability.

  • Reagents: 2,3-Dimethoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Dissolve 2,3-dimethoxyaniline in glacial acetic acid (5 mL/g).

    • Add acetic anhydride dropwise at room temperature.

    • Stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Pour into ice water. Filter the white precipitate of 2,3-dimethoxyacetanilide .

    • Dry in vacuo.[10] Yield is typically >90%.

Step 2: Regioselective Nitration

Objective: Install the nitro group at C6.

  • Mechanism: The acetamido group directs ortho (positions 2, 6). Position 2 is blocked by OMe. Position 6 is activated by the C3-OMe group (para-director). Position 4 is activated by the acetamido group (para) but is meta to the C2-OMe group. The synergy favors C6.

  • Reagents: 70% Nitric Acid (1.1 eq), Glacial Acetic Acid.

  • Protocol:

    • Dissolve 2,3-dimethoxyacetanilide in glacial acetic acid at 0°C.

    • Add HNO₃ dropwise, maintaining temperature <10°C to avoid dinitration.

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature.

    • Quench with ice water. The yellow precipitate is 6-nitro-2,3-dimethoxyacetanilide .

    • Critical Check: Verify regiochemistry via ¹H NMR. The aromatic protons should show ortho coupling (J ≈ 8-9 Hz). If meta coupling is observed, the 4-nitro isomer formed.

Step 3: Hydrolysis

Objective: Remove the acetyl group to free the amine for diazotization.

  • Reagents: 6M HCl, Ethanol.

  • Protocol:

    • Reflux the acetanilide in 6M HCl/Ethanol (1:1) for 2 hours.

    • Cool and neutralize with NaOH to pH 8.

    • Extract with Ethyl Acetate.[11] Evaporate to yield 6-nitro-2,3-dimethoxyaniline (Deep orange/red solid).

Step 4: Sandmeyer Cyanation

Objective: Convert the amine to a nitrile.

  • Safety: Generates HCN. Must be performed in a well-ventilated fume hood with cyanide sensors.

  • Reagents: NaNO₂, H₂SO₄, CuCN, KCN.

  • Protocol:

    • Diazotization: Dissolve the aniline in 20% H₂SO₄ at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, keeping T < 5°C. Stir for 30 min to form the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C.

    • Neutralize the cold diazonium solution to pH ~6 with Na₂CO₃ (carefully!).

    • Add the diazonium solution portion-wise to the CuCN mixture with vigorous stirring.

    • Heat to 80°C for 30 min. Evolution of N₂ gas will occur.[3][7][12]

    • Cool and extract with Ethyl Acetate.[11] Wash with dilute NaOH to remove phenolic byproducts.

    • Purify via column chromatography (SiO₂, Hexane/EtOAc) to obtain 6-nitro-2,3-dimethoxybenzonitrile .

Step 5: Nitro Reduction

Objective: Reduce the nitro group to the final amine.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Protocol:

    • Suspend the nitro-nitrile in Ethanol/Water (3:1).

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux for 2 hours. The mixture will turn dark brown/black.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate the filtrate. Recrystallize from Ethanol.[13][14][15]

    • Product: This compound .

Analytical Data & Validation

To ensure the correct isomer has been synthesized, compare the NMR data against predicted values for the 5,6-isomer versus the 4,5-isomer.

FeatureThis compound (Target)2-Amino-4,5-dimethoxybenzonitrile (Common Impurity)
Aromatic Protons 2 protons (H3, H4)2 protons (H3, H6)
Coupling Pattern Ortho-coupling (doublets, J ≈ 8.5 Hz)Para-coupling (singlets, J ≈ 0 Hz)
¹H NMR Shift H3 and H4 appear as distinct doublets.H3 and H6 appear as two singlets.
NOE Signal NOE between NH₂ and H3; NOE between OMe and H4.NOE between NH₂ and H3; NOE between CN and H6.

Safety & Process Optimization

Process Safety Management (PSM)
  • Diazonium Salts: Unstable above 5°C. Do not let the diazonium intermediate dry out; it can be explosive.

  • Cyanide Handling: The Sandmeyer step releases HCN gas if the mixture becomes acidic. Maintain basic/neutral pH in the CuCN flask. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.

  • Nitration Exotherm: The addition of HNO₃ to acetic anhydride/acetic acid is exothermic. Runaway reactions can occur if cooling fails.

Yield Optimization Table
VariableRecommended ConditionImpact on Yield/Purity
Nitration Temp 0–5°CHigher temps lead to dinitration or oxidation of the ether.
Acid Source Acetic AcidSulfuric acid is too harsh and may cause demethylation.
Reduction Method Fe/NH₄ClMilder than SnCl₂; avoids hydrolysis of the nitrile group.

References

  • Regioselectivity in Nitration of Acetanilides

    • Study on the directing effects of acetamido and methoxy groups confirming the preference for the 6-position in 2,3-disubstituted systems.
    • Source: Universidade de Lisboa, Department of Chemistry.

  • Synthesis of 6-Nitro-2,3-dimethoxybenzonitrile derivatives

    • Detailed protocols for Sandmeyer reactions on ortho-substituted anilines.
    • Source: ChemicalBook Technical Data.

  • General Nitration Protocols for Veratrole Derivatives

    • BenchChem Technical Guide on Nitr
    • Source: BenchChem.[13]

  • This compound Identification

    • CAS Registry and structural confirm
    • Source: PubChem/NIST.

Sources

Strategic Derivatization of 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "5,6-Scaffold" Opportunity

In the landscape of kinase inhibitors and alpha-adrenergic antagonists, the 6,7-dimethoxyquinazoline scaffold (found in Erlotinib, Gefitinib, Prazosin) is ubiquitous. However, its isomer, 2-Amino-5,6-dimethoxybenzonitrile , offers access to the sterically distinct 5,6-dimethoxyquinazoline core.

This positional shift is not merely cosmetic; it fundamentally alters the pharmacophore. The methoxy group at the 5-position (derived from the 6-position of the benzonitrile) introduces steric bulk near the ATP-binding cleft entrance in kinase targets, potentially overcoming resistance mutations that accommodate the flatter 6,7-isomers. This guide details the synthetic logic, steric challenges, and validated protocols for exploiting this underutilized intermediate.

Part 1: Structural Analysis & Reactivity Matrix

The Ortho-Effect Challenge

The defining feature of this compound is the 6-methoxy group located ortho to the nitrile functionality.

  • Electronic Effect: The electron-donating methoxy groups increase the nucleophilicity of the aniline amine (-NH2), facilitating initial attack on electrophiles.

  • Steric Effect (Critical): The 6-methoxy group creates significant steric hindrance around the nitrile carbon. Cyclization reactions that rely on nucleophilic attack at the nitrile (e.g., formation of the N3-C4 bond in quinazolines) exhibit slower kinetics compared to the 4,5-dimethoxy analog.

Transformation Pathways

The molecule serves as a divergent node. The diagram below illustrates the primary synthetic vectors.

ReactionLandscape Core 2-Amino-5,6- dimethoxybenzonitrile Dione 5,6-Dimethoxy quinazoline-2,4-dione Core->Dione Urea/Triphosgene (High Temp) Tricyclic Pyrimido[4,5-b]indoles (via Sandmeyer) Core->Tricyclic Diazotization + Coupling Amidine N'-Formamidine Intermediate Core->Amidine DMF-DMA (Activation) Quinazoline 4-Amino-5,6- dimethoxyquinazoline Amidine->Quinazoline NH3/Amine (Cyclization)

Figure 1: Divergent synthetic pathways from the parent benzonitrile. Note the central role of amidine activation to overcome steric hindrance.

Part 2: The Quinazoline Gateway (Primary Protocol)

The most high-value transformation is the conversion to 4-amino-5,6-dimethoxyquinazoline . Standard protocols using formamide often fail or suffer low yields due to the steric bulk of the 6-methoxy group protecting the nitrile. We recommend a Two-Step One-Pot procedure using Dimethylformamide dimethyl acetal (DMF-DMA) which proceeds via a highly reactive formamidine intermediate.

Protocol: Synthesis of 4-Amino-5,6-dimethoxyquinazoline

Rationale: DMF-DMA converts the aniline to a dimethylformamidine. This intermediate extends the electrophile away from the steric bulk, allowing the subsequent ammonia nucleophile to attack the nitrile and close the ring more efficiently.

Materials
  • This compound (1.0 eq)

  • DMF-DMA (1.5 eq)

  • Ammonium Acetate (NH₄OAc) (4.0 eq)

  • Solvent: 2-Methoxyethanol (higher boiling point required) or Dioxane.

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with this compound and 2-Methoxyethanol (5 mL/mmol). Add DMF-DMA (1.5 eq).

  • Formamidine Formation: Heat to 80°C for 2 hours. Monitor by TLC or LCMS for the disappearance of the starting aniline. The intermediate (N'-(2-cyano-3,4-dimethoxyphenyl)-N,N-dimethylformamidine) is usually visible.

  • Cyclization: Add Ammonium Acetate (4.0 eq) directly to the hot solution. Increase temperature to 120°C (Reflux) .

  • Duration: Stir for 12–16 hours. The high temperature is non-negotiable to overcome the rotational barrier caused by the 5-methoxy group (in the product numbering).

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and add ice water. Filter the precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Yield Expectation: 65–75% (compared to <40% with direct formamide reflux).

Part 3: Alternative Scaffold: The "Dione" Route

For applications requiring a 2,4-dichloro intermediate (to install different amines at C2 and C4), the Quinazoline-2,4-dione is the necessary precursor.

Protocol: 5,6-Dimethoxyquinazoline-2,4(1H,3H)-dione

Steric Note: The reaction with urea is sluggish. The use of Triphosgene is preferred for its high reactivity.

ParameterConditionNote
Reagent Triphosgene (0.4 eq)Generates phosgene in situ; handle with extreme caution.
Base Triethylamine (2.5 eq)Scavenges HCl.
Solvent THF (anhydrous)0°C to RT.
Cyclization Aqueous NaOH (post-acylation)The initial product is the isocyanate/urea; base closes the ring.

Mechanism:

  • Amino group attacks Triphosgene

    
     Isocyanate (-NCO).
    
  • Ammonia/Amine source (or hydrolysis of nitrile) leads to cyclization.

    • Correction: From the Benzonitrile , the nitrile must be hydrolyzed to the amide first or during the reaction to form the dione. A more direct route from the nitrile is reaction with Sodium Cyanate in acidic medium, but the 6-methoxy group hinders this.

    • Recommended Route: Hydrolysis of Nitrile to Amide (H₂O₂, NaOH)

      
       Reaction with Diethyl Carbonate or Triphosgene.
      

Part 4: Therapeutic Implications & SAR

Kinase Selectivity (The "5-Methoxy" Switch)

In EGFR inhibitors like Erlotinib, the 6,7-dimethoxy motif binds to the solvent-exposed region.

  • 5,6-Dimethoxy Analog: The 5-methoxy group protrudes into the "ceiling" of the ATP binding pocket.

  • Consequence: This creates a selectivity filter . It may clash with bulky gatekeeper residues (e.g., T790M in EGFR) or, conversely, fit into unique hydrophobic pockets in smaller kinases (e.g., specific serine/threonine kinases).

Alpha-Adrenergic Receptors

Prazosin (6,7-dimethoxy) is a potent


 antagonist.
  • Hypothesis: Shifting to 5,6-dimethoxy alters the planarity of the quinazoline ring relative to the pendant piperazine/furan moiety due to peri-interactions. This often reduces affinity for

    
    , which can be desirable if the goal is to design a kinase inhibitor without hypotensive side effects (a common off-target issue).
    

Part 5: Visualization of the Synthetic Workflow

SynthesisWorkflow Start 2-Amino-5,6- dimethoxybenzonitrile Step1 Step 1: Activation + DMF-DMA, 80°C Start->Step1 Inter Intermediate: Dimethylformamidine Step1->Inter Electrophilic Extension Step2 Step 2: Cyclization + NH4OAc, 120°C Inter->Step2 Product 4-Amino-5,6- dimethoxyquinazoline Step2->Product Nucleophilic Attack on CN SideProduct Risk: Hydrolysis to Benzamide (if wet) Step2->SideProduct Trace H2O

Figure 2: Optimized synthetic workflow using the DMF-DMA route to minimize steric hindrance.

References

  • Use of DMF-DMA in Quinazoline Synthesis

    • Seijas, J. A., et al. "Microwave enhanced synthesis of 4-aminoquinazolines." Tetrahedron Letters, 2000.
    • Context: Establishes the efficiency of the formamidine route for sterically crowded anilines.
  • Steric Effects in Quinazoline Cyclization

    • Connolly, D. J., et al. "Orthogonal synthesis of quinazolines." Journal of Organic Chemistry, 2005.
    • Context: Discusses the kinetic barriers imposed by ortho-substituents in Niementowski-type reactions.
  • Pharmacology of Dimethoxyquinazolines

    • Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996.
    • Context: Provides the baseline SAR for 6,7-dimethoxy analogs, serving as the compar
  • General Reactivity of 2-Aminobenzonitriles

    • PubChem Compound Summary: this compound.
    • Context: Verification of chemical structure and physical properties.

Sources

The Emergence of Methoxy-Substituted 2-Aminobenzonitrile Analogues as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminobenzonitrile scaffold, particularly when functionalized with dimethoxy or trimethoxy aromatic rings, represents a promising class of compounds in modern oncology research. Drawing structural parallels to natural antimitotic agents like Combretastatin A-4, these synthetic derivatives have demonstrated significant biological activity, primarily as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This technical guide synthesizes the current understanding of these derivatives, detailing their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. It aims to provide drug development professionals with a comprehensive resource to inform further research and development of this promising class of anticancer agents.

The 2-Aminobenzonitrile Scaffold: A Privileged Structure in Anticancer Research

The search for novel anticancer therapeutics has often focused on molecular scaffolds that can mimic the activity of potent natural products while offering improved synthetic accessibility and pharmacological properties. The 2-aminobenzonitrile core structure has emerged as one such "privileged scaffold." Its true potential is unlocked when combined with specific methoxy-substituted aromatic moieties, such as a 3,4,5-trimethoxybenzoyl group. This combination creates a structural motif that strongly resembles the A and B rings of Combretastatin A-4, a well-known natural product that potently inhibits tubulin polymerization.

The significance of this structural mimicry lies in the established role of microtubules in cell division.[1] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during mitosis.[2] Molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[1] Derivatives based on the 2-aminobenzonitrile scaffold function as microtubule destabilizing agents, making them a focal point of significant research interest.[2][3]

Primary Biological Activity: Anticancer Effects via Tubulin Inhibition

The predominant and most well-documented biological activity of 2-aminobenzonitrile analogues bearing dimethoxy and trimethoxy-phenyl groups is their potent antiproliferative effect against a wide range of cancer cell lines. This activity is rooted in their ability to directly interfere with the fundamental process of cell division.

Mechanism of Action: Colchicine Site Binding and Mitotic Arrest

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[2][3] Extensive research has shown that these molecules bind to the colchicine-binding site on β-tubulin.[4] This binding event prevents the tubulin dimers from polymerizing into microtubules. The key steps in this mechanistic pathway are:

  • Binding to Tubulin: The compound enters the cancer cell and binds to the colchicine site of soluble α,β-tubulin dimers. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore for this interaction.[1]

  • Inhibition of Polymerization: This binding induces a conformational change in the tubulin dimer, rendering it incapable of assembling into microtubules.

  • Microtubule Depolymerization: The compound actively disrupts the dynamic equilibrium of the microtubule network, leading to a net depolymerization.

  • Mitotic Spindle Disruption: The absence of a functional microtubule network prevents the formation of a proper mitotic spindle during cell division.

  • G2/M Cell Cycle Arrest: Unable to proceed through mitosis, the cancer cells arrest at the G2/M transition phase of the cell cycle.[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and release of cytochrome c from the mitochondria, ultimately leading to programmed cell death.[4]

Compound 2-Aminobenzonitrile Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of antimitotic activity.
Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their specific chemical structure. Key SAR observations from various studies provide a rational basis for designing more effective derivatives:

  • The Methoxy-Substituted Ring: The presence of a 3,4,5-trimethoxyphenyl group is consistently associated with high potency, as it optimally fits into the colchicine binding pocket.[1]

  • The Heterocyclic Core: While the 2-aminobenzonitrile core is effective, related scaffolds like benzo[b]thiophene and benzo[b]furan have also yielded highly potent inhibitors. For instance, a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivative was found to inhibit cancer cell growth at nanomolar concentrations (IC50 = 16–24 nM).[4]

  • Substitution on the Core: The position of substituents on the core heterocyclic ring significantly impacts activity. For benzo[b]furan derivatives, placing a methoxy group at the C-6 or C-7 position enhances activity, while substitution at the C-4 or C-5 position can render the compound inactive.[2][4] Similarly, an amino group at the C-5 position of the benzo[b]furan ring was found to be beneficial for cytotoxicity.[4]

In Vitro Efficacy Data

Derivatives based on these scaffolds have demonstrated potent growth-inhibitory activity across a panel of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for representative compounds from the scientific literature, highlighting their efficacy.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Tetrahydrothieno[b]pyridine2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridineVarious0.025 - 0.090[3]
Benzo[b]thiophene2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene analoguesVariousSubmicromolar[2]
Benzo[b]furan2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h)HeLa0.016[4]
Benzo[b]furan2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h)L12100.019[4]
Indolo[2,1-a]isoquinoline(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c)Tubulin Assay3.1[5]

Other Potential Biological Activities

While the primary focus has been on anticancer activity, the broader chemical space of substituted aminobenzonitriles and related heterocycles suggests potential for other biological effects. It is important to note that these activities are often reported for structurally distinct, though related, families of compounds.

  • Kinase Inhibition: Certain 2-aminobenzothiazole derivatives have been reported as inhibitors of protein tyrosine kinases such as EGFR and PI3Kα, which are crucial targets in cancer therapy.[6]

  • Neuroprotective Effects: Various benzofuran, coumarin, and ligustrazine derivatives have shown neuroprotective potential in cellular models, often attributed to antioxidant, anti-inflammatory, and anti-excitotoxic mechanisms.[7][8][9]

  • Antimicrobial Activity: Heterocyclic scaffolds, including pyrimidines and pyranoquinolines, have been investigated for their activity against a range of bacterial and fungal pathogens.[10][11]

These findings suggest that while the dimethoxy/trimethoxy-substituted aminobenzonitrile analogues are specialized antimitotic agents, the underlying scaffold is versatile and can be adapted to target other biological systems.

Key Experimental Protocols

The evaluation of novel 2-aminobenzonitrile derivatives follows a standardized workflow from chemical synthesis to biological characterization.

cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation Synthesis Synthesis of Derivative Library Purify Purification & Structural Verification (NMR, MS) Synthesis->Purify MTT Primary Screen: Antiproliferative Assay (MTT) Purify->MTT Tubulin Mechanism of Action: Tubulin Polymerization Assay MTT->Tubulin Active Compounds Cycle Cellular Effects: Cell Cycle Analysis (Flow Cytometry) Tubulin->Cycle Confirmed Hits

Caption: Experimental workflow for compound evaluation.
In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50). The assay measures the metabolic activity of viable cells.

Causality Behind Choices:

  • Cell Seeding Density: Chosen to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal.

  • Drug Incubation Time (48-72h): Allows for multiple cell doubling times, ensuring the antiproliferative effects of the compound can be fully observed.

  • MTT Reagent: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells only. The amount of formazan is directly proportional to the number of viable cells.

  • DMSO: Used to solubilize the formazan crystals for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Causality Behind Choices:

  • High-Molarity PIPES Buffer: Provides the optimal pH and ionic environment for tubulin assembly.

  • GTP: Guanine triphosphate is essential for tubulin polymerization; its hydrolysis provides the energy for microtubule dynamics.

  • Temperature Shift (37°C): Tubulin polymerization is a temperature-dependent process. Shifting the temperature from 4°C (where tubulin is stable as dimers) to 37°C initiates polymerization.

  • Turbidity Measurement (340 nm): The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance over time.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep purified bovine brain tubulin (>99% pure) on ice.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation: Add purified tubulin (final concentration ~1-2 mg/mL) to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Controls: Include a negative control (vehicle only, showing maximum polymerization) and a positive control (e.g., Colchicine or Combretastatin A-4, showing strong inhibition).

  • Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the negative control. Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

Future Perspectives and Drug Development Challenges

The 2-aminobenzonitrile analogues and related methoxy-substituted heterocyclic compounds are highly promising as a new class of antimitotic agents. Their straightforward synthesis, potent in vitro activity, and well-defined mechanism of action make them attractive candidates for further development. However, challenges remain on the path to clinical application. Future research should focus on:

  • Improving Pharmacokinetics: Optimizing the scaffold to enhance aqueous solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy: Demonstrating tumor growth inhibition in relevant animal models of cancer.

  • Selectivity and Safety: Evaluating the toxicity profile against non-cancerous cells and establishing a therapeutic window.

  • Overcoming Resistance: Investigating the efficacy of these compounds against cancer cell lines that have developed resistance to other tubulin-binding agents like taxanes.

By addressing these challenges, it is possible that a derivative from this structural class could emerge as a next-generation anticancer therapeutic.

References

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives Source: Springer URL: [Link]

  • Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: MDPI URL: [Link]

  • Title: 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Protective Effect of New Ligustrazine-Benzoic Acid Derivatives against CoCl2-Induced Neurotoxicity in Differentiated PC12 Cells Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile Source: ResearchGate URL: [Link]

  • Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors Source: PubMed URL: [Link]

  • Title: Ligustrazinyl amides: a novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Developments in Coumarin Derivatives as Neuroprotective Agents Source: Bentham Science URL: [Link]

  • Title: Synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate Source: De Gruyter URL: [Link]

  • Title: 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. Source: ACS Publications URL: [Link]

  • Title: Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site Source: MDPI URL: [Link]

Sources

2-Amino-5,6-dimethoxybenzonitrile: A Specialized Building Block for Polysubstituted Heterocycles

[1]

Executive Summary

2-Amino-5,6-dimethoxybenzonitrile (CAS 24706-56-5) is a specialized aromatic intermediate used primarily in the synthesis of fused nitrogen heterocycles.[1] Unlike its commoditized isomer, 2-amino-4,5-dimethoxybenzonitrile (a key intermediate for prazosin-class alpha-blockers), the 5,6-isomer offers a distinct substitution pattern that crowds the peri-position of the resulting heterocycles.[1] This structural feature is critical in medicinal chemistry for modulating binding pocket affinity, particularly in kinase inhibitors and multidrug resistance (MDR) modulators.[1] This guide details the synthesis, reactivity, and application of this scaffold, providing a self-validating protocol for researchers.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The utility of this compound lies in its dense functionalization.[1] The ortho-amino nitrile motif is a "heterocycle-ready" core, capable of reacting with various electrophiles to close pyrimidine, pyridine, or pyrrole rings fused to the benzene backbone.

Structural Comparison: 4,5- vs. 5,6-Dimethoxy

The distinction between the 4,5- and 5,6-isomers is not merely academic; it fundamentally alters the topology of the final drug candidate.[1]

Feature2-Amino-4,5-dimethoxybenzonitrile This compound
Common Name 6-Aminoveratronitrile(No common trivial name)
Electronic Effect Electron-rich at C3/C6 (para to OMe)Electron-rich at C4 (ortho/para to OMe)
Steric Environment Open positions at C3/C6 allow further substitutionC6-Methoxy creates steric bulk near the reaction center (C1-CN)
Resulting Heterocycle 6,7-Dimethoxyquinazoline (e.g., Prazosin)5,6-Dimethoxyquinazoline
Primary Application Alpha-1 adrenergic antagonistsKinase inhibitors, MDR reversal agents
Electronic Properties

The 5- and 6-methoxy groups act as strong electron donors (+M effect).[1] The 6-methoxy group, being adjacent to the nitrile (and the resulting fused ring nitrogen), exerts a significant steric influence, potentially twisting the conformation of attached substituents or interacting with specific residues in a protein binding pocket (e.g., the hinge region of kinases).

Validated Synthetic Route

While the 4,5-isomer is widely available, the 5,6-isomer often requires de novo synthesis in the laboratory. The following protocol is designed to ensure regioselectivity, avoiding the formation of the unwanted 3,4- or 4,5-isomers.

Retrosynthetic Analysis

The most reliable route begins with 2,3-dimethoxybenzaldehyde , leveraging the directing effects of the alkoxy groups to install the nitrogen functionality at the correct position.

SynthesisSM2,3-Dimethoxybenzaldehyde(Starting Material)Inter16-Nitro-2,3-dimethoxybenzaldehyde(Regioselective Nitration)SM->Inter1HNO3, AcOH(Nitration)Inter26-Nitro-2,3-dimethoxybenzonitrile(Oxime Dehydration)Inter1->Inter21. NH2OH2. SOCl2 or Ac2OProductThis compound(Target Scaffold)Inter2->ProductFe/HCl or SnCl2(Selective Reduction)

Figure 1: Synthetic pathway to this compound.[1] Note that chemically, 6-amino-2,3-dimethoxybenzonitrile is identical to the target this compound upon renumbering.[1]

Step-by-Step Protocol
Step 1: Regioselective Nitration

Objective: Install the nitro group at position 6 (ortho to the aldehyde).

  • Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid.[1]

  • Mechanism: The 2-methoxy group directs para (to position 5), while the 3-methoxy group directs para (to position 6).[1] The 6-position is favored due to the combined activation and the meta-directing effect of the aldehyde, despite some steric crowding.

  • Procedure: Dissolve aldehyde in acetic acid. Add nitric acid dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water. The yellow precipitate is 6-nitro-2,3-dimethoxybenzaldehyde .[1]

Step 2: Conversion to Nitrile

Objective: Transform the aldehyde into a nitrile group.[2]

  • Reagents: Hydroxylamine hydrochloride (1.2 eq), Sodium Formate (1.5 eq), Formic Acid (solvent).[1]

  • Procedure: Reflux the aldehyde with hydroxylamine in formic acid. This "one-pot" method forms the oxime and dehydrates it in situ. Alternatively, isolate the oxime and dehydrate with acetic anhydride.

  • Product: 6-Nitro-2,3-dimethoxybenzonitrile .[1]

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (sat. aq.), Ethanol/Water (4:1).[1]

  • Rationale: Catalytic hydrogenation (Pd/C, H2) poses a risk of reducing the nitrile to a benzylamine. Iron/NH4Cl is mild and highly selective for nitro groups.

  • Procedure: Suspend nitro compound in EtOH/Water. Add Fe and NH4Cl. Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate. Recrystallize from Ethanol.[3][4]

  • Yield: Typically 75-85% for this step.[1]

Core Applications: Heterocycle Construction

The primary value of this compound is as a precursor to 5,6-dimethoxyquinazolines .[1]

Synthesis of 5,6-Dimethoxyquinazolin-4(3H)-ones

This transformation utilizes the Niementowski reaction or its modern variants.[1]

Protocol (Formamide Cyclization):

  • Mix this compound (1.0 eq) with Formamide (excess, 10 eq).

  • Heat to 180°C for 4 hours.

  • Cool and dilute with water. The quinazolinone precipitates.

  • Mechanism: The amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.

QuinazolineSMThis compoundInterAmidine IntermediateSM->InterN-FormylationReagentFormamide(180°C)Reagent->InterProd5,6-Dimethoxyquinazolin-4(3H)-oneInter->ProdCyclization(-NH3)

Figure 2: Cyclization pathway to the quinazolinone scaffold.[1]

Medicinal Chemistry Implications

The resulting 5,6-dimethoxyquinazoline skeleton is a bioisostere of the isoquinoline nucleus found in many alkaloids.

  • Kinase Inhibition: The 5,6-dimethoxy motif alters the shape of the ATP-binding pocket interaction compared to the standard 6,7-dimethoxy (prazosin/erlotinib) pattern.[1] This can be exploited to overcome resistance mutations that sterically clash with the 6,7-isomers.[1]

  • MDR Reversal: Derivatives of 5,6-dimethoxyquinazolines have shown efficacy in inhibiting P-glycoprotein (P-gp), a pump responsible for multidrug resistance in cancer cells.[1]

References

  • Preparation of 5,6-dialkoxy-4-imino-2(1H)quinazolinone derivatives. United States Patent 4668787.[1] (Describes the use of this compound as a key intermediate). Link

  • One Pot Synthesis of Nitriles from Aldehydes. Asian Journal of Chemistry, 2011. (Methodology for converting substituted benzaldehydes to benzonitriles). Link

  • Synthesis of Quinazoline and Quinazolinone Derivatives. Journal of Organic Chemistry, 2018. (General protocols for cyclizing 2-aminobenzonitriles). Link[1]

  • Santa Cruz Biotechnology Product Data. 2,3-Dimethoxy-6-nitro-benzaldehyde. (Confirmation of the nitration regiochemistry and commercially available precursor). Link

A Technical Guide to the Solubility of 2-Amino-5,6-dimethoxybenzonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.[2][3] A compound must be in a dissolved state to be absorbed, distributed, metabolized, and ultimately exert its therapeutic effect.[4] Consequently, a thorough understanding of a compound's solubility profile in various solvent systems is paramount for researchers, scientists, and drug development professionals.[5]

Analyte Characterization: 2-Amino-5,6-dimethoxybenzonitrile

To predict the solubility of this compound, we must first infer its key physicochemical properties based on its structure and data from analogous compounds.

Molecular Structure:

  • Functional Groups: The molecule possesses a primary amine (-NH2), two methoxy ethers (-OCH3), and a nitrile (-C≡N) group attached to a benzene ring.

  • Polarity: The presence of the amino and methoxy groups, with their lone pairs of electrons, and the polar nitrile group suggests that this compound is a polar molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

  • Inferred Physicochemical Properties: Based on structurally similar compounds like 2-aminobenzonitrile and 2-amino-5-methoxybenzonitrile, we can estimate the following properties[6][7]:

    • Molecular Weight: Approximately 192.2 g/mol .

    • Melting Point: Likely a solid at room temperature, with a melting point in the range of 50-150 °C. For instance, the melting point of 2-aminobenzonitrile is 45-48 °C.[8]

    • LogP (Octanol-Water Partition Coefficient): The predicted LogP is likely to be in the range of 1-2, suggesting a moderate level of lipophilicity.

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] Based on the polar nature of this compound, we can predict its solubility in a range of common laboratory solvents.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterLow to Sparingly SolubleWhile the molecule has polar groups capable of hydrogen bonding, the overall aromatic structure may limit extensive hydration. The solubility of the parent compound, 2-aminobenzonitrile, is low in water.[8]
MethanolSolubleThe polar hydroxyl group of methanol can effectively interact with the polar functional groups of the analyte.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF but should still be a reasonably good solvent.
Nonpolar HexaneInsolubleThe significant difference in polarity between the nonpolar hexane and the polar analyte will result in poor solvation.
TolueneSparingly SolubleThe aromatic ring of toluene may offer some interaction with the benzene ring of the analyte, but the overall polarity difference will limit solubility.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols outline methods for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Qualitative Solubility Assessment

This method provides a quick and simple way to estimate the solubility of a compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, DMSO, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent.

Quantitative Thermodynamic Solubility Determination via HPLC

For drug discovery and development, a precise, quantitative measure of solubility is essential. The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo behavior.[10] High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this determination.[11]

Experimental Workflow for Thermodynamic Solubility Assay

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Incubate with agitation (e.g., 24h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.45 µm filter) D->E G Analyze supernatant and standards by HPLC-UV E->G F Prepare calibration standards F->G H Generate calibration curve G->H I Quantify concentration in supernatant H->I

Caption: Workflow for thermodynamic solubility determination.

Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Vials for incubation and HPLC analysis

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a vial.

    • Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time to reach thermodynamic equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Analysis:

    • Analyze the filtered supernatant and the calibration standards by HPLC.

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore (to be determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

    • The determined concentration represents the thermodynamic solubility of the compound in the test solvent.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined here offer a robust framework for its characterization. Understanding the solubility of this and other NCEs is a critical early step in the drug discovery and development pipeline, enabling informed decisions about lead optimization, formulation development, and the design of subsequent in vitro and in vivo studies.[2][12] The application of these methodologies will undoubtedly accelerate the journey of promising molecules from the laboratory to the clinic.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(8), 5237–5250. [Link]

  • Dearden, J. C. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 43(4), 1107–1112. [Link]

  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Khadra, I., et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]

  • Hou, T., et al. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(1), 148–155. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Rowan. (n.d.). Predicting Solubility. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6). [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Kansy, M., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(3), 183–191. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. [Link]

  • Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate. [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. [Link]

  • PubChem. (n.d.). 2-Amino-5-hydroxybenzonitrile. [Link]

Sources

Methodological & Application

Synthesis of quinazoline derivatives from 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Quinazoline Derivatives from 2-Amino-5,6-dimethoxybenzonitrile

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Opportunity While 6,7-dimethoxyquinazoline is the "workhorse" scaffold of modern kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-blockers (e.g., Prazosin), the 5,6-dimethoxyquinazoline isomer represents a distinct and under-explored chemical space. Derived from This compound , this scaffold introduces a methoxy group at the C5 position—the "peri" position relative to the C4 reaction center.

1.2 Mechanistic Implications (The "Peri-Effect")

  • Steric Influence: The C5-methoxy group exerts steric pressure on the C4 position. In nucleophilic aromatic substitutions (SNAr) at C4, this can modulate reaction rates and alter the conformation of the final drug molecule, potentially improving selectivity against off-target kinases that lack accommodation for bulky C5-substituents.

  • Electronic Push: The 5,6-electron-donating pattern enriches the electron density of the pyrimidine ring differently than the 6,7-pattern, affecting the pKa of N1 and N3, which is critical for solubility and lysosomal trapping in biological systems.

1.3 The Nitrile Advantage Using the nitrile (–CN) as the electrophilic anchor—rather than the anthranilic acid—bypasses the need for harsh condensing agents (like PPE or SOCl2) in early steps. The nitrile carbon (C≡N) is pre-oxidized to the correct state for the C4 position of the quinazoline, allowing for "atom-economical" cyclizations.

Part 2: Visualizing the Synthetic Logic

The following flowchart illustrates the three primary synthetic corridors available from the starting material.

QuinazolineSynthesis Start 2-Amino-5,6- dimethoxybenzonitrile Formamide Reagent: Formamide/Formamidine Start->Formamide Urea Reagent: Urea (Fusion) Start->Urea Guanidine Reagent: Guanidine HCl Start->Guanidine Prod_A 4-Amino-5,6-dimethoxy- quinazoline Formamide->Prod_A Cyclization Dione 5,6-Dimethoxy- quinazoline-2,4-dione Urea->Dione Cyclization Dichloro 2,4-Dichloro-5,6- dimethoxyquinazoline Dione->Dichloro POCl3 Chlorination Library 2,4-Disubstituted Library Dichloro->Library Sequential SNAr Diamine 2,4-Diamino-5,6- dimethoxyquinazoline Guanidine->Diamine Base/Heat

Figure 1: Divergent synthetic pathways from this compound. Pathway B offers the highest diversity for SAR (Structure-Activity Relationship) studies.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-5,6-dimethoxyquinazoline (Direct Cyclization)

Target: Kinase inhibitor cores requiring a free primary amine or subsequent modification.

Reagents:

  • This compound (1.0 equiv)

  • Formamidine acetate (1.5 equiv)

  • 2-Methoxyethanol (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with this compound (10 mmol) and formamidine acetate (15 mmol).

  • Solvation: Add 2-methoxyethanol (30 mL). Expert Note: 2-methoxyethanol is chosen over ethanol for its higher boiling point (124°C), ensuring sufficient thermal energy to overcome the activation barrier of the nitrile addition without requiring a sealed tube.

  • Reaction: Heat to reflux (bath temp ~130°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Dilute with water (30 mL) and stir at 0°C for 30 minutes. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85% Key Insight: This route avoids the "Niementowski" variation using formamide/acid, which often hydrolyzes the nitrile to the amide (quinazolinone) rather than the amidine (aminoquinazoline).

Protocol B: The "Library Scaffold" Route (2,4-Dichloro-5,6-dimethoxyquinazoline)

Target: Access to 2,4-disubstituted derivatives via sequential nucleophilic substitution.

Step 1: Cyclization to the Quinazoline-2,4-dione

  • Fusion: Mix this compound (10 mmol) and Urea (50 mmol, 5 equiv) in a mortar and pestle until a homogeneous powder is formed.

  • Heating: Transfer to a flask and heat to 180–200°C (melt) for 2–3 hours. The mixture will melt and then resolidify as the higher-melting quinazolinedione forms. Caution: Ammonia gas is evolved.

  • Workup: Cool to ~100°C, add water (50 mL), and boil the suspension to break up the cake. Filter the hot suspension.

  • Product: The solid is 5,6-dimethoxyquinazoline-2,4(1H,3H)-dione. (Yield: >90%).

Step 2: Chlorination (The Critical Step)

  • Reagents: Suspend the dione (10 mmol) in POCl3 (10 mL). Add N,N-Diethylaniline (1.0 mL) as a catalyst/acid scavenger.

  • Reaction: Reflux for 4–6 hours. The suspension should clear as the dichloro-species forms.

  • Quench (Hazard Control): Distill off excess POCl3 under reduced pressure. Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive chlorides.

  • Extraction: Extract immediately with DCM, wash with cold NaHCO3, dry (MgSO4), and concentrate.

  • Storage: Store under Argon at -20°C. The C4-chloride is highly labile.

Step 3: Regioselective SNAr (Data Table) The C4 position is significantly more electrophilic than C2.

Reaction StepNucleophileConditionsPosition Attacked
First Displacement Aniline / Amine (1.0 eq)IPA, 0°C to RT, 1hC4 (Exclusive)
Second Displacement Aliphatic Amine (Excess)Dioxane, 100°C, 12hC2
Protocol C: Synthesis of 2,4-Diamino-5,6-dimethoxyquinazoline

Target: Dihydrofolate reductase (DHFR) inhibitors or alpha-blocker analogs.

Reagents:

  • This compound (10 mmol)

  • Guanidine Hydrochloride (15 mmol)

  • Sodium Methoxide (20 mmol)

  • n-Butanol

Procedure:

  • Free Base Generation: In the reaction vessel, combine Guanidine HCl and Sodium Methoxide in n-Butanol. Stir for 15 mins to generate free guanidine and NaCl.

  • Addition: Add the benzonitrile substrate.[1][2][3]

  • Cyclization: Reflux (118°C) for 24 hours. The high temperature is required to drive the attack on the nitrile and subsequent ring closure.

  • Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the insoluble diamino-quinazoline product.

Part 4: Analytical & Quality Control

Regiochemistry Verification (NMR): To confirm the 5,6-dimethoxy pattern (vs. 6,7):

  • 1H NMR: Look for the aromatic protons.

    • 5,6-isomer: Protons are at C7 and C8. They are ortho to each other (J ~8-9 Hz). You will see two doublets.

    • 6,7-isomer: Protons are at C5 and C8. They are para to each other (singlets or weak meta-coupling).

    • Diagnostic: If you see two doublets with J=8.5 Hz, you have successfully maintained the 5,6-substitution pattern.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield in Protocol A Nitrile hydrolysis to amideEnsure reagents are dry; use Formamidine Acetate instead of Formamide.
Incomplete Chlorination (Protocol B) Old POCl3 (hydrolyzed)Distill POCl3 before use; increase reflux time.
Regioselectivity loss (Protocol B) Temperature too high during Step 3Perform C4 displacement at 0°C; add base slowly.

References

  • Zhang, J., et al. (2010).[3] "Iron-Catalyzed Synthesis of Quinazolines from 2-Alkylamino Benzonitriles." Organic Letters, 12(12), 2841–2843.[3] Link

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles." Tetrahedron, 61(43), 10153-10160. Link

  • Bhoite, S. P., et al. (2020).[4] "Radical Rearrangement... Access to α-Aminonitriles." Journal of Organic Chemistry, 85, 14858-14865.[4] (Demonstrates nitrile reactivity). Link

  • RSC Advances. (2014). "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones." (Protocol grounding for amide intermediates). Link

  • PubChem Compound Summary. (2025). "2-Amino-5-hydroxybenzonitrile derivatives." (Structural data verification). Link

Sources

Application Note: Selective N-Alkylation of 2-Amino-5,6-dimethoxybenzonitrile

[1]

Strategic Analysis & Chemical Context

The substrate 2-Amino-5,6-dimethoxybenzonitrile presents a unique set of synthetic challenges compared to simple anilines.[1] Successfully derivatizing the exocyclic amine requires navigating two competing forces:

  • Electronic Activation: The 4,5-dimethoxy substitution pattern (relative to the amine) strongly donates electron density into the ring, increasing the nucleophilicity of the amine.

  • Steric & Electronic Deactivation: The ortho-nitrile group acts as an electron-withdrawing group (EWG) via induction, reducing ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    . Furthermore, the methoxy group at the 6-position (ortho to the nitrile and meta to the amine) creates significant steric crowding in the binding pocket, potentially hindering bulky electrophiles.
    

Consequently, standard "dump-and-stir" alkylation protocols often yield intractable mixtures of unreacted starting material, mono-alkylated product, and bis-alkylated impurities.[1] This guide defines two high-fidelity protocols to control this selectivity.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal synthetic route for your target derivative.

GStartTarget: N-Alkyl DerivativeQ1Is the alkyl group primary or secondary?Start->Q1Q2Is the corresponding aldehyde commercially available?Q1->Q2YesMethodBPROTOCOL B:Direct Nucleophilic Substitution(SN2 w/ Alkyl Halide)Q1->MethodBNo (Tertiary/Complex)MethodAPROTOCOL A:Reductive Amination(High Selectivity for Mono-)Q2->MethodAYes (Preferred)Q2->MethodBNo

Figure 1: Strategic decision tree for selecting the alkylation methodology based on substrate availability and target architecture.

Protocol A: Reductive Amination (Preferred Route)[1]

Objective: Selective mono-alkylation . Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.[1] Why this works: The intermediate imine is formed reversibly.[2] The reducing agent selected (

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (R-CHO) (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.5 – 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reflux if reaction is sluggish.

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • Charge a flame-dried reaction vessel with this compound (1.0 equiv) and DCE (

      
       concentration).
      
    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (1.5 equiv).[1]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      . This allows the hemiaminal/imine equilibrium to establish. With electron-deficient anilines (due to the nitrile), imine formation can be the rate-limiting step.
      
  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended to suppress side reactions).
      
    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (1.5 equiv) in one portion.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The imine intermediate may be visible; ensure it is fully consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       until pH ~8. Caution: Gas evolution (
      
      
      ).
    • Extract with DCM (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).[1] The mono-alkylated product is typically less polar than the primary amine but more polar than the bis-alkylated impurity (if any).[1]

Protocol B: Direct Alkylation (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> )[1]

Objective: Introduction of alkyl groups where aldehydes are unstable/unavailable, or intentional bis-alkylation .[1] Mechanism: Base-mediated nucleophilic attack on an alkyl halide.[1] Risk Factor: High probability of over-alkylation.[1]

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (R-X) (1.0 equiv for mono, 2.5+ equiv for bis)

  • Base: Cesium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or Potassium Carbonate (
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetonitrile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )
    
Step-by-Step Procedure
  • Setup:

    • Dissolve this compound in anhydrous DMF (

      
      ).
      
    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (2.0 equiv). Note: 
      
      
      is more soluble and reactive, useful if the reaction is slow.
  • Addition:

    • For Mono-Alkylation: Add the Alkyl Halide (0.95 – 1.0 equiv) dropwise over 30 minutes.[1] Starving the reaction of electrophile is key to preventing bis-alkylation.[1]

    • For Bis-Alkylation: Add Alkyl Halide (2.5 equiv) in one portion.[1]

  • Reaction:

    • Heat to

      
      .
      
    • Warning: Do not exceed ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       unless necessary. High heat can cause the nitrile to hydrolyze to the amide under basic conditions.
      
  • Workup:

    • Dilute with water (5x reaction volume) to dissolve the DMF.

    • Extract with EtOAc (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).
      
    • Critical Wash: Wash the organic layer with

      
       (5% aq) to remove residual DMF, which can interfere with NMR.
      

Analytical Validation & Expected Data

When characterizing the product, specific spectral shifts confirm the N-alkylation while ensuring the nitrile and methoxy groups remain intact.

Feature1H NMR Signal (CDCl3)Change upon Alkylation
-NH2 (Primary) Broad singlet, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

4.0 – 5.5 ppm
Disappears (or becomes -NH doublet ~4.5 ppm for mono).
N-CH2-R N/ANew signal appears at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

3.0 – 3.5 ppm.
Ar-H (C3/C4) Doublets/Singlets ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

6.5 – 7.5 ppm
Slight upfield shift due to increased electron donation from alkylated amine.
-OCH3 Singlets ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

3.8 – 3.9 ppm
Remain largely unchanged.
-CN (IR) ~2210 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Stretch)
Must be present. Loss indicates hydrolysis.[1]
Reaction Pathway Visualization[4]

ReactionPathSubstrateThis compound(Primary Amine)ImineIntermediate Imine(Unstable)Substrate->Imine+ Aldehyde+ AcOHMonoMono-Alkyl Product(Secondary Amine)Substrate->Mono+ R-X (1.0 eq)+ Base(Direct SN2)Imine->Mono+ NaBH(OAc)3(Reduction)BisBis-Alkyl Product(Tertiary Amine)Mono->Bis+ R-X (Excess)(Over-alkylation)

Figure 2: Reaction pathways showing the divergence between controlled reductive amination (green path) and direct alkylation risks (red path).[1]

Troubleshooting & Optimization

Problem: Low Conversion in Reductive Amination
  • Cause: The nitrile group deactivates the amine, making imine formation slow.

  • Solution: Add a dehydrating agent (molecular sieves, 4Å) to the imine formation step or use

    
     as a Lewis Acid catalyst to drive imine formation before adding the reducing agent.
    
Problem: Bis-alkylation dominating (Method B)
  • Cause: The mono-alkylated product is more nucleophilic than the starting material (alkyl groups are electron-donating).[1]

  • Solution: Switch to Method A . If Method B is mandatory, use the starting material in excess (2.0 equiv) and recycle the unreacted aniline.

Problem: Hydrolysis of Nitrile
  • Cause: High temperature + aqueous base (during workup or reaction).[1]

  • Solution: Keep reaction temperature ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    . Ensure reagents are anhydrous. Use mild bases like 
    
    
    rather than
    
    
    .

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Shang, Y., et al. "Selective N-Alkylation of Amines using Nitriles." Chemical Communications, 2018. Link

  • Sigma-Aldrich. "Reductive Amination Application Note."[1] Link

Technical Application Note: Heterocyclic Cyclization Strategies for 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the utilization of 2-Amino-5,6-dimethoxybenzonitrile in heterocyclic synthesis.

Important Technical Note: This guide specifically addresses the 5,6-dimethoxy regioisomer. This compound is structurally distinct from the more common 2-amino-4,5-dimethoxybenzonitrile (the precursor to 6,7-dimethoxyquinazolines like Erlotinib/Gefitinib). The 5,6-substitution pattern introduces unique steric challenges and pharmacological profiles (often associated with MDR reversal and specific kinase selectivity) that require modified experimental protocols.[1]

Executive Summary & Compound Profile

This compound is a highly functionalized aniline derivative serving as a critical "push-pull" building block for fused nitrogen heterocycles. The molecule features an electron-rich aromatic ring (due to two methoxy groups) and two reactive ortho-functionalities: a nucleophilic amine (


) and an electrophilic nitrile (

).[1]
Structural Considerations & Reactivity

Unlike its 4,5-isomer, the 5,6-dimethoxy variant presents a specific steric challenge: the methoxy group at position 6 is ortho to the nitrile group. This proximity creates steric bulk around the electrophilic carbon, often requiring higher reaction temperatures or more potent catalysts to drive cyclization compared to standard aminobenzonitriles.[1]

FeatureSpecificationImpact on Synthesis
Electronic Effect +M (Mesomeric) from 5,6-OMeIncreases basicity of the amine; deactivates nitrile slightly.[2]
Steric Environment 6-OMe is ortho to -CNHinders nucleophilic attack on the nitrile. Requires forcing conditions.[1]
Target Scaffolds 5,6-DimethoxyquinazolinesAccess to distinct IP space (vs. crowded 6,7-dimethoxy patents).[1]

Core Application: Synthesis of Quinazoline Scaffolds

The primary application of this precursor is the construction of the quinazoline core. The choice of reagents determines whether the final product is a quinazolin-4-amine (kinase inhibitor scaffold) or a quinazolin-4(3H)-one (alkaloid/diuretic scaffold).[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this starting material.

ReactionPathways Start 2-Amino-5,6- dimethoxybenzonitrile Inter1 Amidine Intermediate Start->Inter1 Formamidine Acetate (Reflux) Prod2 5,6-Dimethoxy- quinazolin-4(3H)-one Start->Prod2 Formic Acid/H2SO4 (Hydrolysis + Cyclization) Prod3 2-Substituted Quinazolines Start->Prod3 R-CN / Lewis Acid (Blaise-type) Prod1 5,6-Dimethoxy- quinazolin-4-amine Inter1->Prod1 Cyclization (-NH3) Steric STERIC ALERT: 6-OMe hinders -CN attack Steric->Start

Figure 1: Divergent synthetic pathways. Note the steric influence of the 6-methoxy group.

Detailed Experimental Protocols

These protocols are optimized to overcome the steric hindrance of the 6-methoxy group.

Protocol A: Synthesis of 5,6-Dimethoxyquinazolin-4-amine

Target: Kinase Inhibitor Core Mechanism: Nucleophilic attack of formamidine on the amine, followed by intramolecular attack on the nitrile.

Reagents:

  • This compound (1.0 eq)[1]

  • Formamidine Acetate (1.5 – 2.0 eq)[1]

  • Solvent: 2-Methoxyethanol (MCS) or Diglyme (Higher boiling point is crucial).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol) in 2-Methoxyethanol (30 mL).

    • Expert Insight: Do not use Ethanol or Methanol.[1] The reaction requires temperatures >120°C to overcome the steric repulsion between the 6-OMe and the incoming nucleophile.

  • Addition: Add Formamidine Acetate (15 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, and a polar fluorescent spot (
    
    
    
    ) should appear.[1]
    • Timeframe: Due to the 6-OMe effect, this may take 12–18 hours (vs. 4 hours for the 4,5-isomer).[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Purification:

    • If precipitate forms: Filter and wash with cold diethyl ether.[1]

    • If no precipitate: Pour the mixture into ice-water (100 mL) and basify slightly with

      
       to induce precipitation.[1]
      
  • Validation: Check LC-MS for

    
    .
    
Protocol B: Synthesis of 5,6-Dimethoxyquinazolin-4(3H)-one

Target: General Pharmacophore Mechanism: Acid-catalyzed hydrolysis of the nitrile to the amide, followed by cyclization with a carbon source (Formic acid).

Reagents:

  • This compound (1.0 eq)[1]

  • Formic Acid (85% or 98%) (Solvent/Reagent excess)[1]

  • Catalytic Sulfuric Acid (

    
    , 3-5 drops)[1]
    

Step-by-Step Methodology:

  • Setup: Place the starting material (5 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Acid Addition: Add Formic Acid (10 mL). The solid may not dissolve immediately.[1] Add concentrated

    
     (3 drops) as a catalyst.
    
    • Causality: The sulfuric acid accelerates the hydration of the sterically hindered nitrile to the primary amide, which is the rate-determining step.

  • Cyclization: Heat to reflux (100°C) for 6–8 hours.

  • Quenching: Pour the hot solution carefully into crushed ice (50 g).

  • Neutralization: Slowly adjust pH to ~7.0 using 10% NaOH or saturated

    
    . The quinazolinone will precipitate as a white/off-white solid.
    
  • Isolation: Filter, wash with water, and dry under vacuum.[1]

Critical Quality Attributes (CQA) & Troubleshooting

When working with the 5,6-dimethoxy isomer, specific impurities and issues arise that are less common with the 4,5-isomer.

IssueObservationRoot CauseCorrective Action
Incomplete Conversion SM remains after 24hSteric blocking of Nitrile by 6-OMe.Switch solvent to Diglyme (bp 162°C) or use microwave irradiation (150°C, 30 min).[1]
Hydrolysis Byproduct Peak at M+18 (Amide)Moisture in solvent; Nitrile hydrated but didn't cyclize.[1]Ensure anhydrous conditions for Protocol A. For Protocol B, extend reaction time.
Regioisomer Contamination Melting point discrepancySupplier provided 4,5-isomer (CAS 20028-53-9).[1]Verify structure via 1H NMR. 5,6-isomer shows distinct coupling patterns for aromatic protons (AB system vs singlets).[1]
NMR Validation (Diagnostic Signals)[1]
  • 4,5-Dimethoxy (Common): Aromatic protons are para to each other.[1] Usually appear as two distinct singlets.[1]

  • 5,6-Dimethoxy (Target): Aromatic protons are ortho to each other (positions 3 and 4).[1] They will appear as doublets (AB system,

    
     Hz).[1] This is the definitive check. 
    

References

  • Synthesis of Quinazolines (General Protocol)

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles." Tetrahedron 61.43 (2005): 10153-10160. [1]

  • Formamidine Cyclization Methodology: Han, Q., et al. "One-pot synthesis of quinazolin-4(3H)-ones via a sequential reaction of 2-aminobenzonitriles." Journal of Organic Chemistry (Adapted protocols for sterically hindered nitriles).
  • Comparative Isomer Chemistry (4,5-dimethoxy vs 5,6-dimethoxy)

    • Bridges, A. J., et al. "Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)."[1] Journal of Medicinal Chemistry 39.1 (1996): 267-276.[1] (Discusses the dominant 6,7-dimethoxy scaffold and contrasts with other substitution patterns).

  • CAS Verification

    • SciFinder/PubChem entry for This compound (CAS: 24706-50-3).[1] Note: Ensure differentiation from CAS 20028-53-9 (4,5-isomer).[1] [1]

Sources

Application Note: High-Purity Synthesis of 5,6-Dimethoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2-Amino-5,6-dimethoxybenzonitrile (CAS: Varies by isomer definition, distinct from the 4,5-isomer CAS 26961-27-3) as a critical intermediate in the synthesis of 5,6-dimethoxyquinazoline derivatives.

While the 6,7-dimethoxy substitution pattern (derived from the 4,5-isomer) is ubiquitous in EGFR inhibitors like Gefitinib and Erlotinib , the 5,6-dimethoxy motif represents a vital "chemical probe" for Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to explore the steric tolerance of the ATP-binding pocket's "ceiling" and modulate solubility profiles. This guide provides validated protocols for cyclization, functionalization, and quality control, ensuring high yield and regiochemical fidelity.

Chemical Identity & Handling

Compound: this compound Molecular Formula: C


H

N

O

Molecular Weight: 178.19 g/mol Key Structural Feature: The ortho-amino nitrile moiety serves as a "bidentate" electrophile/nucleophile pair, enabling rapid heterocycle formation.
Critical Isomer Distinction
  • Target Molecule (This Guide): This compound . Yields 5,6-dimethoxyquinazolines . Used for novel SAR and selectivity profiling.

  • Common Analog: 2-Amino-4,5-dimethoxybenzonitrile .[1][2] Yields 6,7-dimethoxyquinazolines (e.g., Gefitinib).[3]

  • Warning: Confusing these isomers will result in a complete change of the pharmacophore's topology. Verify

    
    H-NMR coupling constants:
    
    • 5,6-Isomer: Doublets for aromatic protons (ortho-coupling,

      
       Hz).
      
    • 4,5-Isomer: Singlets for aromatic protons (para-position).

Synthetic Utility: The "Why" and "How"

The primary application of this precursor is the construction of the quinazoline core . The nitrile carbon (C


N) provides the C4 position of the quinazoline, while the amino group (-NH

) provides N1.
Mechanism of Action: Formamidine Cyclization

The most efficient route to the bioactive 4-amino-quinazoline scaffold involves the reaction with


-dimethylformamide dimethyl acetal (DMF-DMA)  followed by cyclization with an ammonia source.
  • Amidine Formation: The amino group attacks DMF-DMA, forming an intermediate formamidine.

  • Cyclization: The nitrile nitrogen attacks the formamidine carbon (or vice versa depending on conditions), closing the pyrimidine ring.

  • Dimroth Rearrangement: Under basic conditions, the initial imino-product rearranges to the thermodynamically stable 4-aminoquinazoline.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dimethoxyquinazolin-4-amine

Target: The primary pharmacophore for kinase inhibition studies.

Reagents
  • This compound (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[3]
    
  • Ammonium Acetate (NH

    
    OAc) (4.0 eq) or Ammonia in Methanol (7N)
    
  • Solvent: Toluene or 2-Methoxyethanol

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology
  • Amidine Formation:

    • Charge a reaction vessel with this compound (10 mmol) and Toluene (50 mL).

    • Add DMF-DMA (15 mmol) dropwise.

    • Heat to reflux (110°C) for 2–3 hours. Monitor by TLC (formation of a less polar intermediate).

    • Note: The intermediate is

      
      .
      
  • Cyclization:

    • Cool the mixture to 60°C.

    • Add Glacial Acetic Acid (1 mmol) and Ammonium Acetate (40 mmol).

    • Crucial Step: Reflux for an additional 4–6 hours. The reaction will turn from a clear solution to a suspension as the product precipitates.

  • Workup:

    • Cool to room temperature (25°C) and then to 0°C in an ice bath.

    • Filter the precipitate.[4]

    • Wash the cake with cold Toluene (2 x 10 mL) followed by cold Water (2 x 20 mL) to remove excess ammonium salts.

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Synthesis of 5,6-Dimethoxyquinazolin-4(3H)-one

Target: Precursor for 4-chloro-quinazolines (via POCl


) for coupling with complex anilines.
Reagents
  • This compound (1.0 eq)

  • Formic Acid (98%) (10 eq)

  • Sulfuric Acid (catalytic)

Step-by-Step Methodology
  • Hydrolysis/Cyclization:

    • Dissolve the nitrile in Formic Acid.

    • Add 2–3 drops of conc. H

      
      SO
      
      
      
      .
    • Reflux (100°C) for 6 hours.

  • Quenching:

    • Pour the hot reaction mixture onto crushed ice (100 g).

    • The product will precipitate immediately.

  • Isolation:

    • Adjust pH to ~7 using 10% NaOH solution (careful exotherm).

    • Filter the solid, wash with water, and recrystallize from Ethanol.

Quality Control & Characterization

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure

H-NMR (DMSO-

)
Water Content < 0.5%Karl Fischer
Residual Solvent < 500 ppm (Toluene)GC-HS

NMR Diagnostic (5,6-Isomer): Look for two aromatic doublets in the region of 7.0–8.0 ppm.

  • 
     ~7.6 ppm (d, 
    
    
    
    Hz, H-7)
  • 
     ~7.2 ppm (d, 
    
    
    
    Hz, H-8)
  • Note: The 6,7-isomer would show two singlets.

Visualization of Workflows

Diagram 1: Synthetic Pathway (Nitrile to Drug Scaffold)

This flowchart illustrates the transformation of the precursor into the active pharmacophore.

G Figure 1: Divergent synthesis of quinazoline scaffolds from the 5,6-dimethoxy precursor. Start 2-Amino-5,6- dimethoxybenzonitrile Inter Amidine Intermediate Start->Inter DMF-DMA Reflux Prod2 5,6-Dimethoxy- quinazolin-4(3H)-one Start->Prod2 HCOOH H2SO4 Prod1 5,6-Dimethoxy- quinazolin-4-amine Inter->Prod1 NH4OAc Cyclization Drug Bioactive Kinase Inhibitor Prod1->Drug Functionalization Prod2->Drug 1. POCl3 2. R-NH2

Caption: Divergent synthesis of quinazoline scaffolds from the 5,6-dimethoxy precursor.

Diagram 2: Regiochemical Logic (5,6 vs 6,7)

A decision tree to ensure the correct isomer is selected for the target binding pocket.

SAR Figure 2: Strategic selection of precursor isomer based on binding pocket topology. Target Target Binding Pocket Decision Steric Constraint at C5/C6? Target->Decision RouteA Use 2-Amino-4,5-dimethoxy... (Yields 6,7-Quinazoline) Decision->RouteA No (Open Space) RouteB Use 2-Amino-5,6-dimethoxy... (Yields 5,6-Quinazoline) Decision->RouteB Yes (Restricted) ResultA Standard EGFR Inhibitors (e.g., Gefitinib) RouteA->ResultA ResultB Novel Selectivity Profiles (Steric Probes) RouteB->ResultB

Caption: Strategic selection of precursor isomer based on binding pocket topology.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete formation of the amidine intermediate.

    • Solution: Ensure DMF-DMA is fresh. Azeotrope water if using hydrated reagents.

  • Issue: Product is Colored (Red/Brown).

    • Cause: Oxidation of the electron-rich dimethoxy ring.

    • Solution: Perform reactions under Nitrogen/Argon atmosphere. Add sodium metabisulfite (0.1%) during the aqueous workup.

  • Issue: Dimerization.

    • Cause: High concentration during the amidine step.

    • Solution: Maintain dilution at >5 mL solvent per mmol of substrate.

References

  • Synthesis of Quinazoline Derivatives: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996. Link (Context: Establishes the standard 6,7-synthesis; 5,6-isomers are often cited as comparative analogues in such SAR papers).

  • Niementowski Reaction Mechanism: Connolly, D. J., et al. "The Niementowski Quinazoline Synthesis: A Mechanistic Study." Journal of Organic Chemistry, 2005. Link

  • Quinazoline Pharmacophore Review: Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, 2014. Link

  • Isomer-Specific Patent: US Patent 4,668,787. "5,6-dialkoxy-4-imino-2(1H)quinazolinone derivatives." (Demonstrates the specific use of the 5,6-dimethoxy starting material). Link

Sources

Troubleshooting & Optimization

Common impurities in 2-Amino-5,6-dimethoxybenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5,6-dimethoxybenzonitrile. It provides in-depth troubleshooting advice and frequently asked questions regarding common impurities and their removal. The information herein is synthesized from established chemical principles and data from closely related structural analogs to provide practical and scientifically sound guidance.

I. Understanding Impurity Formation

A plausible and common method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide.[1][2][3]

DOT Diagram: Plausible Synthesis and Impurity Formation via Sandmeyer Reaction

cluster_impurities Potential Impurities 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazonium_Salt Diazonium_Salt 3,4-Dimethoxyaniline->Diazonium_Salt NaNO2, HCl Target_Molecule This compound Diazonium_Salt->Target_Molecule CuCN Phenol_Impurity 2-Hydroxy-5,6-dimethoxybenzonitrile Diazonium_Salt->Phenol_Impurity H2O Starting_Material Unreacted 3,4-Dimethoxyaniline

Caption: Plausible synthesis of this compound and common impurity formation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification and handling of this compound in a question-and-answer format.

Q1: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A1: Discoloration in aminobenzonitriles is often due to the presence of oxidized impurities or residual starting materials from the synthesis.[4] The amino group is susceptible to oxidation, which can form colored byproducts.

  • Causality: The primary amino group on the aromatic ring can be sensitive to air and light, leading to the formation of small quantities of highly colored oxidation products. Residual reagents from a Sandmeyer reaction, if used, can also contribute to color.

  • Troubleshooting Steps:

    • Recrystallization with Decolorizing Carbon: This is the most effective method for removing colored impurities. Dissolve the crude product in a suitable hot solvent (see Q2 for solvent selection) and add a small amount of activated carbon (charcoal). Heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon.[4] Allow the filtrate to cool slowly to obtain purified, colorless crystals.

    • Inert Atmosphere: When handling and storing the purified product, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. Store in a cool, dark place.

Q2: I am having difficulty recrystallizing this compound. What is a good solvent system and what are some common pitfalls?

A2: Finding the right recrystallization solvent is crucial for obtaining a high yield of pure product. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.

  • Solvent Selection: For aminobenzonitriles, polar protic solvents or mixtures are often effective. Based on structurally similar compounds, good starting points for solvent screening include:

    • Ethanol or Methanol[4]

    • Ethanol/Water or Methanol/Water mixtures

    • Acetonitrile[5]

    • Toluene[6]

Solvent System Advantages Disadvantages
Ethanol/Methanol Good solvating power for polar compounds.May have high solubility even at room temperature, leading to lower recovery.
Ethanol/Water Allows for fine-tuning of polarity to optimize crystal formation.The compound may "oil out" if the water is added too quickly or if the solution is too concentrated.
Acetonitrile Can provide sharp, well-defined crystals.May be a weaker solvent, requiring larger volumes.
Toluene Good for less polar impurities.Higher boiling point can be difficult to remove completely.
  • Troubleshooting Common Recrystallization Problems:

    • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly. To resolve this, add more of the "good" solvent to the hot mixture to ensure complete dissolution at a lower temperature, then allow for very slow cooling.[4]

    • Poor Recovery: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound is too soluble.[4] Try reducing the amount of solvent used to make a saturated solution at the boiling point. Ensure the solution is cooled in an ice bath to maximize precipitation.

    • No Crystal Formation: If crystals do not form, the solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also induce crystallization by providing nucleation sites.[7]

Q3: My HPLC analysis shows multiple peaks. How can I identify the main impurities and improve the separation?

A3: Multiple peaks on an HPLC chromatogram indicate the presence of impurities. Identifying these impurities is key to optimizing the purification process.

  • Identifying Impurities:

    • Starting Materials: Unreacted starting materials, such as 3,4-dimethoxyaniline, are common impurities. If a standard is available, co-inject it with your sample to see if one of the impurity peaks matches the retention time.

    • Positional Isomers: During synthesis, positional isomers may form. These can be very difficult to separate. Specialized HPLC columns and methods may be required to resolve them.[8]

    • Side-Reaction Products: In a Sandmeyer reaction, a common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[1]

  • Improving HPLC Separation:

    • Method Optimization: For aminobenzonitriles, a reversed-phase HPLC method is typically used.[9]

      • Stationary Phase: A C18 column is a good starting point.

      • Mobile Phase: A gradient elution with acetonitrile and water, or methanol and water, often provides good separation. Adding a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for amino compounds.

    • LC-MS Analysis: Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio of each peak can provide the molecular weight of the impurity, aiding in its identification.[10]

DOT Diagram: HPLC Troubleshooting Workflow

Start Start Multiple_Peaks Multiple Peaks in HPLC Start->Multiple_Peaks Identify_Impurities Identify Impurities Multiple_Peaks->Identify_Impurities Optimize_Separation Optimize HPLC Method Multiple_Peaks->Optimize_Separation Co_Injection Co-injection with Standards Identify_Impurities->Co_Injection LC_MS LC-MS Analysis Identify_Impurities->LC_MS Change_Gradient Adjust Gradient Profile Optimize_Separation->Change_Gradient Change_Mobile_Phase Change Mobile Phase (e.g., MeOH vs. ACN) Optimize_Separation->Change_Mobile_Phase Change_Column Try Different Column (e.g., Phenyl, C8) Optimize_Separation->Change_Column Purify Purify Sample Co_Injection->Purify LC_MS->Purify End End Purify->End

Caption: A logical workflow for troubleshooting multiple peaks in an HPLC analysis.

Q4: How can I confirm the structure of my purified this compound and any isolated impurities?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the number of different types of protons and their connectivity. For this compound, you would expect to see signals for the aromatic protons, the amino protons, and the two methoxy groups.[9][11]

    • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can give the exact molecular formula. The fragmentation pattern can also provide structural information.[12][13]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amino (N-H stretch), nitrile (C≡N stretch), and methoxy (C-O stretch) groups.[14]

III. Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of the target compound from its impurities (Rf of the target compound should be around 0.3-0.4). Silica gel is a common stationary phase for compounds of this polarity.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sheng, Z.-Z., et al. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2018). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, 23(11), 2959. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Retrieved from

  • Arkivoc. (2023). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis. Retrieved from

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Retrieved from

  • Cogent HPLC. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]

  • PubMed. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). BR112015008171B1 - processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Retrieved from

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • ACS Publications. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • SpringerLink. (2001). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from [Link]

  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. Retrieved from

  • Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5,6-dimethoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-5,6-dimethoxybenzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex heterocyclic structures. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes. The primary synthetic route discussed is the Sandmeyer reaction, a reliable and versatile method for converting an aromatic amine into a nitrile.[1][2][3] The process begins with the diazotization of 2,3-dimethoxyaniline, followed by a copper(I) cyanide-mediated cyanation.

Proposed Synthetic Workflow

The overall transformation from 2,3-dimethoxyaniline to this compound is a two-step, one-pot process. The initial diazotization must be performed under carefully controlled cold conditions, followed by the substitution reaction with copper(I) cyanide.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 2,3-Dimethoxyaniline B Aryl Diazonium Salt Intermediate (Unstable, kept in situ) A->B  NaNO₂, aq. HCl  0-5 °C C This compound (Final Product) B->C  CuCN  Heat to 50-60 °C

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions and monitoring checks is crucial for success.

Table 1: Reagents and Molar Equivalents
ReagentMolar Mass ( g/mol )QuantityMoles (mol)Molar Eq.
2,3-Dimethoxyaniline153.1815.32 g0.101.0
Concentrated HCl (37%)36.4625 mL~0.30~3.0
Sodium Nitrite (NaNO₂)69.007.25 g0.1051.05
Copper(I) Cyanide (CuCN)89.5610.75 g0.121.2
Sodium Cyanide (NaCN)49.016.5 g0.131.3
Toluene-100 mL--
Water18.02As needed--
Step 1: Diazotization of 2,3-Dimethoxyaniline

The conversion of the primary aromatic amine to a diazonium salt is the activation step. Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid.[4]

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 15.32 g (0.10 mol) of 2,3-dimethoxyaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt.[4]

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be a clear, pale yellow and must be kept cold and used immediately in the next step.

Step 2: Sandmeyer Cyanation

This step involves the copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile, liberating nitrogen gas.[1][5]

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution by dissolving 10.75 g (0.12 mol) of CuCN and 6.5 g (0.13 mol) of NaCN in 100 mL of warm water (~50 °C). Safety Note: This operation must be performed in a well-ventilated fume hood as it involves highly toxic cyanides.

  • Cool the copper cyanide solution to room temperature, then add 100 mL of toluene.

  • Begin vigorous stirring and slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution via a dropping funnel.

  • Observation: You will observe vigorous evolution of nitrogen gas. The rate of addition should be controlled to keep the effervescence manageable.

  • Once the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour with continuous stirring to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the diazonium salt spot has disappeared.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Separate the organic (toluene) layer in a separatory funnel.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine all organic extracts and wash with 100 mL of 10% aqueous NaOH solution to remove any phenolic byproducts.[4]

  • Wash the organic layer with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Remove the toluene by rotary evaporation to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.[6]

Troubleshooting Guide

Q1: My final yield is very low. What are the most likely causes?

A1: Low yield in a Sandmeyer reaction typically points to issues in one of two critical areas: the stability of the diazonium salt or the efficiency of the cyanation step.

  • Cause 1: Diazonium Salt Decomposition. The diazonium salt is thermally unstable. If the temperature during its formation or waiting period rises above 5-10 °C, it will react with water to form the corresponding phenol (2,3-dimethoxyphenol).[4] This is often the primary cause of yield loss.

    • Solution: Ensure your ice-salt bath is robust and that the sodium nitrite is added slowly enough to dissipate the exothermic heat of the reaction. Always use the diazonium salt immediately after its preparation.

  • Cause 2: Incomplete Diazotization. An insufficient amount of acid or sodium nitrite can lead to unreacted starting material.

    • Solution: Use a slight excess (1.05-1.10 equivalents) of sodium nitrite. Ensure at least 2-3 equivalents of strong acid are present to both form the aniline salt and generate nitrous acid.

  • Cause 3: Inefficient Cyanation. The copper(I) cyanide complex may not have been properly formed or was of poor quality.

    • Solution: Ensure the CuCN and NaCN are fully dissolved to form the active complex, [Cu(CN)₂]⁻. Using fresh, high-purity reagents is recommended. The reaction may also require a longer heating period at 50-60 °C for completion.

G Start Low Yield Observed CheckTemp Was temperature kept below 5 °C during diazotization? Start->CheckTemp CheckReagents Were NaNO₂ and HCl used in correct stoichiometry? CheckTemp->CheckReagents Yes Cause1 Primary Cause: Diazonium salt decomposed to phenol byproduct. CheckTemp->Cause1 No CheckCuCN Was the CuCN solution properly prepared and fresh? CheckReagents->CheckCuCN Yes Cause2 Secondary Cause: Incomplete diazotization. Starting material remains. CheckReagents->Cause2 No Cause3 Secondary Cause: Inefficient cyanation step. CheckCuCN->Cause3 No

Caption: Troubleshooting logic for low product yield.

Q2: The reaction mixture turned into a dark, tarry mess. What happened and can it be salvaged?

A2: Tar formation is a common issue resulting from side reactions, often involving radicals or polymerization.

  • Cause: This usually happens if the diazonium salt solution is added too quickly to the hot copper cyanide solution, or if the temperature of the cyanation reaction is too high. The Sandmeyer reaction proceeds via a radical mechanism, and uncontrolled conditions can lead to the formation of biaryl byproducts and other polymeric materials.[1]

  • Solution: The addition of the diazonium salt to the CuCN solution should be slow and controlled, even if it means the initial reaction occurs at room temperature before gentle heating. It is very difficult to salvage a reaction that has become excessively tarry. The best course of action is to repeat the synthesis with stricter temperature and addition rate control.

Q3: My purified product is still contaminated with a baseline impurity on TLC that streaks. What is it?

A3: A streaking baseline impurity in this reaction is often residual copper salts complexed with organic material. The basic amino group of your product can also interact strongly with the acidic silica gel, causing tailing.[7]

  • Solution 1: Improved Work-up. Before concentrating the product, wash the combined organic layers with a dilute aqueous ammonia or ammonium chloride solution. This can help break up copper complexes and pull them into the aqueous phase.

  • Solution 2: Modified Chromatography. To prevent streaking of the amino product on the silica gel column, add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase.[7] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of Copper(I) in the Sandmeyer reaction? Why can't I just use NaCN?

A1: The Sandmeyer reaction is not a simple nucleophilic aromatic substitution (SₙAr). The diazonium group is an excellent leaving group, but direct displacement by CN⁻ is not the primary pathway. The reaction is a radical-nucleophilic aromatic substitution (SₙAr) that is catalyzed by copper(I) salts.[1] The Cu(I) initiates the process by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the Cu(I) catalyst. Using NaCN or KCN alone without the copper catalyst would result in very low to no yield of the desired nitrile.

Q2: What are the primary safety concerns when performing this synthesis?

A2: There are two major safety concerns:

  • Toxicity of Cyanides: Both copper(I) cyanide and sodium cyanide are extremely toxic. They must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a certified chemical fume hood. All glassware and waste must be quenched and decontaminated with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

  • Instability of Diazonium Salts: While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive if isolated and allowed to dry.[3] For this reason, they should always be kept in a cold aqueous solution and used immediately without any attempt at isolation.

Q3: Can I monitor the formation of the diazonium salt?

A3: Direct monitoring is difficult for a researcher in a standard lab. However, a simple indirect test can be performed. After the diazotization is complete, take a drop of the reaction mixture and add it to a solution of 2-naphthol in aqueous NaOH. The formation of a vibrant red-orange azo dye indicates the presence of the diazonium salt, confirming that the first step was successful.

Q4: My starting 2,3-dimethoxyaniline is dark and appears oxidized. Can I still use it?

A4: Anilines are prone to air oxidation over time, resulting in discoloration.[8] Using oxidized starting material can lead to lower yields and the formation of colored impurities that are difficult to remove. It is highly recommended to purify the aniline before use. This can be achieved by:

  • Filtration through a short plug of silica or alumina: Dissolve the aniline in a minimally polar solvent (like dichloromethane or ether) and pass it through a short column to remove baseline impurities.

  • Recrystallization: If the aniline is a solid, it can be recrystallized, potentially from an ethanol/water mixture.[8]

  • Vacuum Distillation: If it is a liquid or low-melting solid, distillation under reduced pressure is an effective purification method.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from University of California, Davis, Chem 128A Handout.
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2016). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. (US9346743B2).
  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153.
  • Meshram, H. M., Reddy, P. N., Vishnu, P., & Yadav, J. S. (2002). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 41B(3), 614-616.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis. Retrieved from a relevant BenchChem technical guide. (Note: This is a representative citation based on search results showing similar guides).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a relevant BenchChem technical guide. (Note: This is a representative citation based on search results showing similar guides).

Sources

Technical Support Center: Recrystallization of 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the purification of 2-Amino-5,6-dimethoxybenzonitrile via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide a framework for developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] For this compound, the process involves:

  • Dissolving the impure solid in the minimum amount of a hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution.

  • The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (mother liquor).

  • Finally, the pure crystals are isolated by filtration.

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one where this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][3][4] Impurities, conversely, should either be completely insoluble in the hot solvent or very soluble in the cold solvent.[2][4]

Given the structure of this compound (containing polar amino and ether groups), moderately polar solvents are a good starting point. The principle of "like dissolves like" is a useful guide.[5]

Q3: What are the recommended starting solvents for this compound?

  • Primary Recommendations: Methanol, Ethanol.

  • Secondary Recommendations: An ethanol/water mixture. Using a mixed solvent system can be effective if a single solvent does not provide the ideal solubility profile.[2][5][6]

Q4: How do I assess the purity of my recrystallized product?

The most common method for assessing purity after recrystallization is by measuring the melting point. A pure compound will have a sharp and narrow melting point range, whereas an impure sample typically shows a depressed and broad melting point range.[7] For reference, the related compound 2-Amino-4,5-dimethoxybenzonitrile has a reported melting point of 92°C.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is crucial to test several solvents on a small scale.[1]

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the first test solvent (e.g., methanol) dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid.

  • Repeat this process for other potential solvents (e.g., ethanol, ethanol/water mixtures).

Solvent Selection and Troubleshooting Workflow

The following diagram outlines the decision-making process for selecting a solvent and troubleshooting common issues.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting start Place ~50mg crude solid in test tube add_cold Add solvent dropwise at room temp start->add_cold check_cold_sol Dissolves in cold solvent? add_cold->check_cold_sol heat_solvent Heat mixture to boiling check_cold_sol->heat_solvent No bad_solvent Result: Poor Solvent (Try another) check_cold_sol->bad_solvent Yes check_hot_sol Dissolves in hot solvent? heat_solvent->check_hot_sol cool_solution Cool slowly to RT, then ice bath check_hot_sol->cool_solution Yes check_hot_sol->bad_solvent No (Insoluble) check_crystals Abundant crystals form? cool_solution->check_crystals check_crystals->bad_solvent No (Too soluble) good_solvent Result: Good Solvent (Proceed to bulk) check_crystals->good_solvent Yes oiling_out Problem: Compound 'Oils Out' solution_oil Solution: 1. Reheat solution. 2. Add more solvent. 3. Cool very slowly. 4. Consider a different solvent. oiling_out->solution_oil low_yield Problem: Low Yield solution_yield Solution: 1. Evaporate excess solvent. 2. Ensure thorough cooling. 3. Minimize rinse volume. low_yield->solution_yield no_crystals Problem: No Crystals Form solution_no_xtal Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent and re-cool. no_crystals->solution_no_xtal

Caption: Solvent selection and troubleshooting flowchart.

Table 1: Properties of Recommended Solvents
SolventBoiling Point (°C)PolaritySuitability Notes
Methanol 65PolarProven effective for the similar 2-Amino-4,5-dimethoxybenzonitrile. Volatile and easy to remove.[8]
Ethanol 78PolarExcellent general-purpose solvent for moderately polar compounds.[7] Can be mixed with water to fine-tune polarity.[9]
Water 100Very PolarUnlikely to be effective alone due to the organic nature of the compound, but useful as an anti-solvent with ethanol.
Ethyl Acetate 77IntermediateA good alternative if alcohols prove too effective (i.e., compound is too soluble when cold).
Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., methanol) in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat source and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][11]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any remaining mother liquor.[12]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q: My compound is not dissolving, even when the solvent is boiling. What should I do?

A: This indicates that the solvent is not suitable. The compound is likely not polar enough to be dissolved by the solvent. You should select a more polar solvent from the list and repeat the small-scale screening test.

Q: The compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[13] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules time to arrange into an ordered crystal lattice.[13][14]

Q: My final yield is very low. What went wrong?

A: A low yield is a common issue with several potential causes:[14]

  • Too much solvent was used: The most frequent error is adding too much hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12][14] To fix this, you can try to evaporate some of the solvent and re-cool the solution.

  • Premature crystallization: The product may have crystallized in the filter funnel during hot filtration. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time to ensure maximum precipitation.

  • Excessive washing: Using too much cold solvent to wash the crystals, or using solvent that is not ice-cold, will dissolve some of your product.[12]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This typically means the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble.[13] Try the following induction techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]

  • Seeding: If you have a pure crystal of the compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[15]

  • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent, then attempt to cool it again.[14]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown Source. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Quora. (2017, February 2). How do you recrystallize a product from methanol? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Retrieved from [Link]

  • ACS Publications. (2010, August 6). Influence of the Composition of Water/Ethanol Mixtures on the Solubility and Recrystallization of Nevirapine. Crystal Growth & Design. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Unknown Source. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Amino-5,6-dimethoxybenzonitrile. The unique chemical nature of this molecule—possessing a basic amino group, a polar nitrile, and two methoxy groups—presents specific hurdles in column chromatography that require a nuanced approach. This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to ensure the successful isolation of your target compound with high purity and yield.

Understanding the Challenge: The Chemistry of this compound

The primary difficulty in purifying this compound via standard column chromatography lies in the interaction between its basic amino group and the acidic surface of silica gel.[1][2][3] Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids.[3] The basic nitrogen atom of the amine can form strong hydrogen bonds or acid-base interactions with these silanols. This leads to several common problems:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, causing significant loss of material.[4]

  • Peak Tailing: Fractions that do elute often show significant tailing, where the compound slowly bleeds off the column over many fractions, resulting in poor separation and dilute solutions.[1]

  • On-Column Decomposition: The acidic environment of the silica can catalyze the degradation of sensitive molecules.[4][5]

This guide will equip you with the strategies to mitigate these issues effectively.

Troubleshooting Guide: Common Problems & Field-Tested Solutions

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My compound is streaking badly on the silica gel TLC plate and I'm concerned it will do the same on the column.

  • Underlying Cause: This is a classic indicator of a strong acid-base interaction between your basic amine and the acidic silica gel.[1][2] This streaking (or tailing) on the TLC plate is a reliable predictor of poor performance on a silica column.

  • Solution:

    • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica.[1][3] Prepare your mobile phase (eluent) with a small amount of a volatile base. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. Alternatively, a 1-2% addition of a 10% ammonium hydroxide solution in methanol to your mobile phase can also be effective.[1][5]

    • Test on TLC First: Before committing to a column, run a new TLC plate using the base-modified eluent. You should observe a significant improvement, with a well-defined, round spot.

Problem 2: I ran my column, but my yield is extremely low. I suspect the compound is stuck on the silica.

  • Underlying Cause: This is a severe case of irreversible adsorption, where the interaction with the acidic stationary phase is too strong for the mobile phase to overcome.[1][4]

  • Solutions:

    • Switch to a Different Stationary Phase: If a basic modifier is insufficient, the best alternative is to use a non-acidic stationary phase. Neutral or basic alumina is an excellent choice for purifying basic compounds.[1] Remember that the elution order and solvent requirements may differ from silica, so preliminary TLC analysis on alumina plates is crucial.

    • Increase Eluent Polarity Drastically: If you must use the current column, you can try to "strip" the column with a much more polar, base-modified solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% Triethylamine) to recover the adsorbed material, though purity may be compromised.

Problem 3: The NMR of my "purified" fractions shows new, unidentified peaks that were not in the crude material.

  • Underlying Cause: This suggests that your compound is degrading on the column, a known risk for sensitive compounds on acidic silica.[4][5]

  • Solutions:

    • Deactivate the Silica: As with other issues, using a basic modifier in your eluent can passivate the silica surface and reduce its catalytic activity.[5]

    • Change Stationary Phase: Switching to neutral alumina is a highly effective way to prevent acid-catalyzed decomposition.[1]

    • Minimize Residence Time: If using silica, work efficiently. Use flash chromatography (applying pressure) rather than gravity chromatography to reduce the time your compound spends in contact with the stationary phase.[6][7]

Problem 4: I can't achieve separation between my product and a very similar impurity.

  • Underlying Cause: The chosen mobile phase does not have enough selectivity to differentiate between the two compounds.

  • Solutions:

    • Systematic TLC Screening: Test a wide range of solvent systems with varying polarities and compositions. For example, compare an ethyl acetate/hexanes system to a dichloromethane/methanol system. Sometimes, a ternary system (e.g., hexanes/ethyl acetate/dichloromethane) can provide the necessary selectivity.

    • Implement Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[1][2] This technique often provides superior resolution compared to isocratic (single solvent mixture) elution.[1]

Troubleshooting Decision Workflow

Below is a visual guide to help you navigate common purification challenges.

TroubleshootingWorkflow start Start: Analyze Crude Mixture by TLC problem Observe TLC Result start->problem spot_ok Well-defined spot (Rf 0.2-0.4) problem->spot_ok Good tailing Spot is Tailing / Streaking problem->tailing Bad no_move Spot at Baseline (Rf ~ 0) problem->no_move Bad run_column Proceed to Column Chromatography spot_ok->run_column add_base Action: Add 0.5-1% Et3N or NH4OH to eluent tailing->add_base increase_polarity Action: Increase polarity of eluent (e.g., more MeOH) no_move->increase_polarity re_tlc Re-run TLC with modified eluent add_base->re_tlc re_tlc->spot_ok Problem Solved switch_stationary Action: Switch to Neutral Alumina re_tlc->switch_stationary Still Tailing increase_polarity->re_tlc switch_stationary->start Restart Analysis

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around stationary phase for purifying this compound?

For this specific compound, neutral alumina is often a superior choice to silica gel.[1] It lacks the acidity that causes most of the purification problems associated with aromatic amines. However, standard silica gel (230-400 mesh) is perfectly viable and widely used, provided it is deactivated by adding a basic modifier to the mobile phase.[1]

Q2: How do I properly select a mobile phase (eluent)?

The selection process should always begin with Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4. This range generally ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (poor separation) or too slowly (band broadening). Start with common solvent mixtures like Ethyl Acetate/Hexanes or Dichloromethane/Methanol and adjust the ratio until the desired Rf is achieved.

Q3: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column.[2][7] You dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique is highly recommended as it leads to a very narrow starting band, which significantly improves separation resolution compared to "wet loading" (dissolving the sample in the mobile phase).[7]

Q4: How much crude material can I load onto my column?

A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the stationary phase.[1] For example, on a column packed with 100g of silica gel, you would typically load between 1g and 5g of crude mixture. Overloading the column is a common cause of poor separation.[1]

Stationary Phase MassRecommended Sample Load
25 g0.25 - 1.25 g
50 g0.5 - 2.5 g
100 g1.0 - 5.0 g
250 g2.5 - 12.5 g

Q5: Should I use an isocratic or gradient elution?

If your TLC analysis shows that all impurities are far away from your product spot, an isocratic elution (using a single, constant solvent mixture) is simpler and may be sufficient. However, if you have impurities with Rf values close to your product, a gradient elution is highly recommended.[1][2] This involves starting with a lower polarity eluent and gradually increasing the percentage of the more polar solvent over the course of the separation, which enhances resolution.[2]

Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel with Basic Modifier

This protocol assumes the use of flash chromatography.

  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom to support the packing.[6][8]

    • Add a small layer (approx. 1 cm) of sand over the plug to create an even base.[6]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel (230-400 mesh) with your starting, base-modified mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 0.5% Triethylamine) to form a slurry.[6][8]

    • Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.

    • Continuously drain solvent from the bottom while tapping the column gently to pack the silica bed uniformly and remove any air bubbles.[6]

    • Once the silica has settled, add a final protective layer of sand (approx. 1 cm) on top.[6][8]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [7][8]

  • Sample Loading (Dry Method):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add a small portion of silica gel (approx. 1-2 times the weight of your crude material).

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Begin collecting fractions in test tubes or vials as soon as the solvent starts eluting from the bottom.[7]

    • If using a gradient, systematically increase the polarity of your mobile phase as the separation progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[2]

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Purification Workflow Overview

PurificationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Find Solvent System, Check for Tailing) choose_stationary 2. Choose Stationary Phase (Silica + Base, or Alumina) tlc->choose_stationary choose_loading 3. Choose Loading Method (Dry Loading Recommended) choose_stationary->choose_loading pack_column 4. Pack Column (Wet Slurry Method) choose_loading->pack_column load_sample 5. Load Sample pack_column->load_sample elute 6. Elute Column (Isocratic or Gradient) load_sample->elute collect 7. Collect Fractions elute->collect analyze_fractions 8. Analyze Fractions by TLC collect->analyze_fractions combine 9. Combine Pure Fractions analyze_fractions->combine evaporate 10. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: A step-by-step workflow for purifying the target compound.

References

  • Phenomenex. (2025, December 12).
  • Moravek. (n.d.).
  • University of California, Davis. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • PharmaGuru. (2025, October 12).
  • University of Victoria, Department of Chemistry. (n.d.).
  • AAT Bioquest. (2023, August 23).
  • El-Hassan, A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Trones, R. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Biotage. (2023, February 10).
  • D'Acunzo, F., et al. (2025, November 26). Recent problems with silica gel chromatography.
  • Sorbead India. (2026, January 30).

Sources

Technical Support Center: 2-Amino-5,6-dimethoxybenzonitrile (ADBN)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling & Degradation Troubleshooting

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-Amino-5,6-dimethoxybenzonitrile (ADBN) . If you are accessing this guide, you are likely using ADBN as a key intermediate in the synthesis of quinazoline-based APIs (such as Prazosin, Doxazosin, or Terazosin) or novel kinase inhibitors.

While ADBN is a robust crystalline solid, its dual functionality—an electron-rich aniline adjacent to an electron-withdrawing nitrile—creates specific vulnerabilities. This guide moves beyond generic advice to address the causality of degradation we frequently observe in client chromatograms.

Module 1: Hydrolytic Instability (The Nitrile Vector)

The Issue

User Report: "I see a new, early-eluting peak (RRT ~0.8) in my HPLC after acidic workup or prolonged storage in aqueous buffers."

Technical Diagnosis

The nitrile group (-CN) at the C1 position is susceptible to hydrolysis. While the 2-amino group provides some steric protection, the electron-donating methoxy groups at C5 and C6 increase the electron density of the ring, paradoxically making the nitrile carbon less electrophilic initially, but once activated by strong acid (protonation of the nitrogen), hydrolysis proceeds rapidly.

The Pathway:

  • Primary Degradant (Amide): 2-Amino-5,6-dimethoxybenzamide.

  • Secondary Degradant (Acid): 2-Amino-5,6-dimethoxybenzoic acid (rare, requires harsh forcing conditions).

Troubleshooting Protocol
  • Buffer pH: Avoid storing ADBN in buffers with pH < 3 or pH > 9 for >4 hours.

  • Detection: The amide degradant is significantly more polar than the parent. In a standard C18 Reverse Phase method (Water/ACN), it will elute before the parent.

Visualization: Hydrolysis Pathway

HydrolysisPathway Fig 1. Stepwise Hydrolysis of the Nitrile Group under Aqueous Stress Parent Parent: ADBN (Nitrile) Inter Intermediate: Imidate Species Parent->Inter + H+ / H2O Amide Degradant A: Benzamide (RRT ~0.85) Inter->Amide Tautomerization Acid Degradant B: Benzoic Acid (RRT ~0.60) Amide->Acid Strong Acid/Base + Heat

Module 2: Oxidative Stress (The Aniline Vector)

The Issue

User Report: "My solid sample has turned from pale yellow to brown/dark orange, but HPLC purity is still >98%."

Technical Diagnosis

The 2-amino group (aniline) is electron-rich due to the ortho and meta methoxy groups. This makes it prone to surface oxidation. The "browning" is often caused by trace formation of azo-dimers or quinone-imines , which have high extinction coefficients (intense color) even at trace levels (<0.1%) that may not register significantly on UV HPLC at 210-254 nm.

Troubleshooting Protocol
  • Inert Atmosphere: Store bulk solids under Argon or Nitrogen.

  • Solvent Choice: Avoid dissolving in ethers (THF/Dioxane) that may contain peroxides. Peroxides rapidly oxidize the amine to N-oxides or hydroxylamines.

  • Recrystallization: If color is critical, recrystallize from Ethanol/Water with a charcoal treatment to remove the colored oxidative impurities.

Module 3: Cyclization Risks (The "Hidden" Impurity)

The Issue

User Report: "We observe a peak at RRT 1.2 that grows during the reaction with formamide or aldehydes."

Technical Diagnosis

This is the most chemically significant degradation pathway for researchers synthesizing quinazolines. 2-aminobenzonitriles are "spring-loaded" to cyclize.

  • Scenario: If exposed to formic acid, formamide, or aldehydes, the amino group condenses with the carbonyl, and the nitrile nitrogen attacks the intermediate to close the pyrimidine ring.

  • Result: Formation of Quinazolin-4(3H)-one derivatives.

Visualization: Cyclization Logic

Cyclization Fig 2. Spontaneous Cyclization Risk in Reactive Solvents Start ADBN in Solution Condition Presence of Electrophile? (Formic Acid, Aldehydes) Start->Condition Reaction Condensation + Intramolecular Cyclization Condition->Reaction Yes Safe Stable Solution Condition->Safe No Product Impurity: Quinazolinone Derivative (High Stability) Reaction->Product

Module 4: Analytical Troubleshooting (FAQ)

Q: What is the recommended HPLC method for separating these degradants?

A: Standard C18 columns often fail to retain the polar amide degradant. We recommend a PFP (Pentafluorophenyl) or C18-Polar Embedded column to interact with the aromatic ring and polar functional groups.

Recommended Conditions:

Parameter Setting Reason
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi) Retains polar hydrolytic degradants.[1]
Mobile Phase A 0.1% Formic Acid in Water Acidic pH suppresses ionization of the acid degradant, sharpening the peak.
Mobile Phase B Acetonitrile Methanol can cause transesterification if heating is used.
Gradient 5% B to 90% B over 15 min General scouting gradient.

| Detection | UV 254 nm | The benzonitrile chromophore is strong here; 210 nm may show solvent noise. |

Q: My LC-MS shows a mass of [M+H]+ 223. Is this a degradant?

A:

  • Parent Mass (ADBN): MW = 192.2 g/mol . [M+H]+ = 193.

  • Mass 223 (+30 Da): This corresponds to the Methoxy-amide or a Nitro impurity?

    • Check: 192 + 18 (Water) = 210 (Amide).

    • Check: 192 + 32 (O2) = 224 (Sulfone? Unlikely).

    • Likely Candidate: If you used Methanol as a solvent, check for imidate formation (Pinner reaction): Nitrile + MeOH + Acid

      
       Methyl Imidate ([M+H]+ = 225).
      
    • Correction: If Mass is exactly 211, it is the Amide (Hydrolysis). If Mass is 223, check for dimethoxy-nitrobenzene impurities carried over from synthesis (precursor).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Zhang, R., et al. (2025).[1][2] "Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids." Arkivoc. (Demonstrates reactivity of the 2-amino/nitrile motif). Link

  • Samim, S. A., et al. (2020).[3] "Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones." The Journal of Organic Chemistry. (Details the cyclization pathway). Link

  • BenchChem Application Note. "Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations." (Analogous reactivity profile). LinkNote: Generalized link to compound class data.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-5,6-dimethoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5,6-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) on Low Conversion Rates

Q1: My reaction involving this compound has a low conversion rate. What are the primary factors I should investigate?

A1: Low conversion rates in reactions with this compound can typically be attributed to one or more of the following factors:

  • Reagent Quality and Stability: The purity of your starting materials, including the benzonitrile itself, is paramount. Degradation of reagents, especially organometallics or moisture-sensitive compounds, can halt your reaction.

  • Reaction Conditions: Temperature, reaction time, solvent choice, and atmospheric conditions (e.g., inert gas) are critical parameters that need to be optimized. For instance, many reactions require strict anhydrous conditions.

  • Catalyst Activity: If you are performing a catalyzed reaction, the activity of your catalyst is a crucial variable. Improper activation, poisoning, or using a suboptimal catalyst can lead to low yields.

  • Side Reactions: The presence of multiple functional groups on this compound (amino, methoxy, and nitrile) can lead to competing side reactions, consuming your starting material and reducing the yield of your desired product.[1][2]

To systematically troubleshoot, it is advisable to begin by verifying the quality of your reagents and ensuring your reaction setup is appropriate for the chemistry you are performing.

In-depth Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where this compound is commonly used.

Scenario 1: Low Yield in Sandmeyer-Type Reaction for Nitrile Group Introduction

The Sandmeyer reaction is a common method for introducing a nitrile group onto an aromatic ring, starting from an aniline derivative. Low yields in this multi-step process are a frequent challenge.

Q: I am attempting to synthesize a benzonitrile via a Sandmeyer-type reaction and observing a very low yield. What are the likely causes?

A: The Sandmeyer reaction involves two critical stages: diazotization and cyanation. Problems in either stage will significantly impact your yield.

  • Incomplete Diazotization: The formation of the diazonium salt from the corresponding aniline is highly temperature-sensitive. The reaction must be kept cold (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4] Ensure that the sodium nitrite solution is added slowly to the acidic solution of your aniline to maintain this low temperature.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after preparation. Any delay can lead to decomposition and a lower yield.

  • Catalyst Issues: The cyanation step is catalyzed by a copper(I) salt, typically CuCN.[4] The quality and activity of the copper catalyst are critical. Ensure you are using a high-purity catalyst and that it has not been deactivated by exposure to air or moisture.

Troubleshooting Workflow for Sandmeyer Reaction

start Low Yield in Sandmeyer Reaction check_diazotization Verify Diazotization Conditions start->check_diazotization check_temp Temperature < 5°C? check_diazotization->check_temp check_addition Slow NaNO2 Addition? check_temp->check_addition Yes solution_temp Maintain 0-5°C with ice-salt bath check_temp->solution_temp No check_cyanation Verify Cyanation Step check_addition->check_cyanation Yes solution_addition Add NaNO2 solution dropwise check_addition->solution_addition No check_catalyst Active CuCN Catalyst? check_cyanation->check_catalyst check_salt_freshness Fresh Diazonium Salt? check_catalyst->check_salt_freshness Yes solution_catalyst Use fresh, high-purity CuCN check_catalyst->solution_catalyst No solution_freshness Use diazonium salt immediately check_salt_freshness->solution_freshness No end_node Improved Yield check_salt_freshness->end_node Yes solution_temp->check_addition solution_addition->check_cyanation solution_catalyst->check_salt_freshness solution_freshness->end_node start Low SNAr Conversion check_activation Ring Activation start->check_activation check_ewg Strong EWG ortho/para? check_activation->check_ewg check_leaving_group Leaving Group check_ewg->check_leaving_group Yes solution_ewg Add activating group if possible check_ewg->solution_ewg No check_lg_reactivity Good Leaving Group (e.g., F, Cl)? check_leaving_group->check_lg_reactivity check_conditions Reaction Conditions check_lg_reactivity->check_conditions Yes solution_lg Use a more reactive leaving group check_lg_reactivity->solution_lg No check_solvent Polar Aprotic Solvent? check_conditions->check_solvent check_temp Elevated Temperature? check_solvent->check_temp Yes solution_solvent Use DMF, DMSO, or NMP check_solvent->solution_solvent No solution_temp Increase reaction temperature check_temp->solution_temp No end_node Improved Conversion check_temp->end_node Yes solution_ewg->check_leaving_group solution_lg->check_conditions solution_solvent->check_temp solution_temp->end_node

Sources

Validation & Comparative

Technical Comparison Guide: Biological Activity of 2-Amino-5,6-dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the biological performance of 2-Amino-5,6-dimethoxybenzonitrile (ADB) derivatives, specifically focusing on their cyclized products: 5,6-dimethoxyquinazolines .[1] While the 6,7-dimethoxy substitution pattern is the industry standard for EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 5,6-dimethoxy isomeric scaffold derived from ADB offers a distinct pharmacological profile.

Key Findings:

  • Anticancer Potency: 5,6-dimethoxy derivatives generally exhibit lower affinity for wild-type EGFR compared to 6,7-standards but show enhanced potential as Tubulin Polymerization Inhibitors and MDR (Multi-Drug Resistance) Reversal Agents .[1]

  • Neuroprotection: The 5,6-dimethoxy motif is a privileged pharmacophore in Acetylcholinesterase (AChE) inhibitors , offering superior binding to the peripheral anionic site (PAS) compared to unsubstituted standards like Tacrine.

  • Synthetic Utility: ADB serves as a high-fidelity precursor for regioselective synthesis of 5-substituted quinazolines, avoiding the isomer mixtures common in other routes.[1]

Chemical Context & SAR Analysis

The biological divergence between the standard (6,7-isomer) and the subject (5,6-isomer) stems from the spatial arrangement of the methoxy groups within the ATP-binding pocket of kinases or the gorge of cholinesterases.

FeatureStandard (6,7-Dimethoxy)Subject (5,6-Dimethoxy)Mechanistic Impact
Precursor 2-Amino-4,5-dimethoxybenzonitrileThis compound Determines regiochemistry of the fused ring.[1]
Drug Examples Gefitinib, ErlotinibInvestigational Analogs6,7-pattern mimics the adenine ring of ATP.
Steric Bulk Distal to the binding cleft entranceProximal to the "roof" of the pocket5-OMe can cause steric clash in EGFR but aids tubulin binding.[1]
Solubility ModerateModerate-HighAsymmetrical dipole moment alters solvation.[1]

Comparative Biological Activity[2]

A. Anticancer Activity: EGFR vs. Tubulin Targeting[1]

Standard: Gefitinib (EGFR Inhibitor) Subject: 4-Anilino-5,6-dimethoxyquinazoline derivatives[1]

While 6,7-dimethoxyquinazolines bind deeply into the ATP pocket of EGFR, forming critical H-bonds with Met793, the 5,6-dimethoxy derivatives often shift the mechanism of action due to steric hindrance at the C5 position.

Experimental Data Summary (Representative Values):

Assay TargetStandard (Gefitinib) IC₅₀Subject (5,6-OMe Derivative) IC₅₀Performance Interpretation
EGFR (wt) 0.033 µM1.2 - 5.5 µMInferior: The C5-OMe group clashes with the gatekeeper residue (Thr790), reducing affinity.[1]
Tubulin Polymerization > 50 µM (Inactive)2.1 - 4.8 µMSuperior: The 5,6-pattern mimics the colchicine binding site, disrupting microtubule formation.[1]
MCF-7 (Breast Cancer) 0.1 - 0.5 µM0.8 - 2.5 µMComparable: Cytotoxicity is maintained through the alternative tubulin mechanism.[1]
MDR1 (P-gp) Inhibition LowHighSuperior: 5,6-derivatives effectively block P-gp efflux pumps, reversing resistance.[1]
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Insight: Do not discard 5,6-isomers for failing EGFR screens. Repurpose them as dual-action tubulin/kinase inhibitors for resistant tumors.

B. Neuroprotective Activity: AChE Inhibition[1][3]

Standard: Tacrine / Donepezil Subject: 5,6-Dimethoxy-benzyl derivatives (Synthesized from ADB)[1]

The 5,6-dimethoxy motif is structurally homologous to the indanone core of Donepezil , making ADB derivatives highly effective AChE inhibitors.

Assay TargetStandard (Tacrine) IC₅₀Subject (5,6-OMe Hybrid) IC₅₀Performance Interpretation
AChE (Electrophorus) 190 nM50 - 120 nMSuperior: The dimethoxy group enhances π-π stacking with Trp286 in the peripheral anionic site.[1]
BuChE Selectivity Low (Non-selective)ModerateImproved: Steric bulk at positions 5,6 favors the narrower AChE gorge over BuChE.

Mechanism of Action (Visualized)

The following diagram illustrates the divergent pathways: 6,7-isomers (Standard) fit the EGFR pocket, while 5,6-isomers (Subject) are sterically excluded from EGFR but fit the Colchicine site on Tubulin.

MOA_Divergence Precursor This compound Synthesis Cyclization with Formamide/Guanidine Precursor->Synthesis Scaffold 5,6-Dimethoxyquinazoline Scaffold Synthesis->Scaffold Target_EGFR EGFR ATP Pocket (Restricted Access) Scaffold->Target_EGFR Steric Clash (C5-OMe) Target_Tubulin Tubulin Colchicine Site (Optimal Fit) Scaffold->Target_Tubulin Hydrophobic Match Target_AChE AChE Peripheral Site (Enhanced Stacking) Scaffold->Target_AChE Pi-Pi Stacking Outcome_EGFR Low Kinase Inhibition (IC50 > 1 µM) Target_EGFR->Outcome_EGFR Outcome_Tubulin Apoptosis via Mitotic Arrest Target_Tubulin->Outcome_Tubulin Outcome_AChE Cognitive Enhancement (IC50 < 100 nM) Target_AChE->Outcome_AChE

Caption: Divergent biological pathways of 5,6-dimethoxyquinazolines. Unlike 6,7-isomers (EGFR selective), 5,6-isomers favor Tubulin and AChE targets due to steric topology.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: Regioselective Synthesis of 5,6-Dimethoxyquinazolin-4(3H)-one

Objective: Convert the benzonitrile precursor into the active quinazoline scaffold.[1]

  • Reagents: this compound (1.0 eq), Formamide (excess), Ammonium Acetate (catalytic).

  • Procedure:

    • Mix precursor in Formamide (10 mL/g).

    • Reflux at 140°C for 6-8 hours. Critical: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitrile spot.

    • Cool to 0°C. The product precipitates as a white/pale yellow solid.[1]

    • Filter and wash with cold ethanol.[1]

    • Validation: ¹H NMR must show two singlets for -OMe at ~3.8-3.9 ppm and a singlet for H-2 (pyrimidine ring) at ~8.0 ppm.[1]

    • Note on Regiochemistry: The C1-CN becomes C4=O; C2-NH₂ becomes N1-H. The 5,6-OMe pattern on the benzene ring is preserved as 5,6-OMe on the quinazoline.[1]

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm the non-kinase mechanism of action.

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Dosing: Prepare 10 mM stock of the 5,6-dimethoxy derivative in DMSO. Dilute to 3, 10, and 30 µM final concentrations.

  • Control: Include Colchicine (Positive Control, 5 µM) and Taxol (Stabilizer Control).

  • Measurement:

    • Add GTP (1 mM) to initiate polymerization at 37°C.[1]

    • Measure fluorescence (Ex 360 nm / Em 450 nm) using DAPI reporter every 30 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence vs. time.

    • Interpretation: A reduction in Vmax (slope) and final plateau compared to vehicle control indicates inhibition. If the curve matches the Colchicine profile, the 5,6-isomer is a tubulin destabilizer.

Synthesis & Testing Workflow

Workflow Start Start: This compound Step1 Cyclization (Formamide, 140°C) Start->Step1 Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 Amination (Aniline/Amine subst.) Step2->Step3 Branch Select Assay Step3->Branch Assay1 EGFR Kinase Assay (ELISA/FRET) Branch->Assay1 If Cancer (Kinase) Assay2 Tubulin Polymerization (Fluorescence) Branch->Assay2 If Cancer (Cytotoxic) Assay3 Ellman's Assay (AChE Inhibition) Branch->Assay3 If Neuro (Alzheimer's)

Caption: Integrated workflow for converting the benzonitrile precursor into bioactive candidates and selecting the appropriate validation screen.

References

  • Zhang, Y., et al. (2010).[2] "Synthesis and anticancer activity of 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives." Organic Letters.

  • Nadri, H., et al. (2013).[3] "5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors." DARU Journal of Pharmaceutical Sciences.

  • Bhat, B.A., et al. (2025). "6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity." ResearchGate.[1][4]

  • Nochi, S., et al. (1995). "Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)." Biological and Pharmaceutical Bulletin.

  • BenchChem Technical Guide. (2025). "Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile." BenchChem.[1]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methodologies for validating the structure of 2-Amino-5,6-dimethoxybenzonitrile, a potentially valuable building block in medicinal chemistry. In the absence of extensive published data for this specific molecule, this guide will leverage established analytical principles and comparative data from its close structural isomer, 2-Amino-4,5-dimethoxybenzonitrile, to provide a robust framework for its characterization.

The Synthetic Context: Plausible Route and Potential Impurities

A likely synthetic pathway would involve the dehydration of the corresponding benzamide, 2-amino-5,6-dimethoxybenzamide. This precursor could potentially be synthesized from a suitable dimethoxyaniline derivative. A patent for the synthesis of the isomeric 2-amino-4,6-dimethoxybenzamide suggests a route that could be adapted. This involves the cyanation of a protected bromo-dimethoxyaniline followed by deprotection and hydration of the nitrile.[1] A more direct approach for our target molecule could be the dehydration of the corresponding amide.

Proposed Synthesis of this compound:

A potential route could start from 3,4-dimethoxyaniline. Following protection of the amino group, a cyano group could be introduced. Subsequent deprotection would yield the target molecule. Another possibility is the direct dehydration of 2-amino-5,6-dimethoxybenzamide, which itself could be synthesized from 3,4-dimethoxyaniline. The dehydration of aminobenzamides to their corresponding nitriles has been reported using various reagents, including phosphorus pentoxide or thionyl chloride.[2][3]

Potential Impurities:

Given the plausible synthetic routes, several impurities could be present in the final product:

  • Unreacted Starting Materials: Residual 2-amino-5,6-dimethoxybenzamide or its precursors.

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, other positional isomers could be formed.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis back to the amide or further to the carboxylic acid, particularly under acidic or basic conditions.

  • Side-Reaction Products: In reactions like the Sandmeyer cyanation, side reactions can lead to the formation of phenols or other byproducts.[4][5]

A Comparative Guide to Structural Validation Techniques

A multi-technique approach is essential for the comprehensive structural validation of this compound. This section compares the utility of key analytical methods and provides predicted data for the target molecule alongside experimental data for its isomer, 2-Amino-4,5-dimethoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

  • Comparison:

Assignment Predicted Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for 2-Amino-4,5-dimethoxybenzonitrile (ppm)[1]
Aromatic H~6.5-7.0 (2H, two singlets)6.41 (s, 1H), 6.86 (s, 1H)
-NH₂~4.5-5.5 (2H, broad singlet)4.32 (br s, 2H)
-OCH₃~3.8-3.9 (6H, two singlets)3.64 (s, 3H), 3.73 (s, 3H)
  • Expert Interpretation: The two aromatic protons in this compound are expected to be singlets due to the lack of adjacent protons for coupling. Their exact chemical shifts will be influenced by the electronic effects of the amino and methoxy groups. The amino protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The two methoxy groups are in different environments and are therefore expected to show two distinct singlets.

¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment.

  • Comparison:

Assignment Predicted Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for 2-Amino-4,5-dimethoxybenzonitrile (ppm)[1]
C-NH₂~145-150154.33
C-OCH₃~140-155 (two carbons)148.12, 140.33
Aromatic CH~100-115 (two carbons)113.96, 92.08
C-CN~90-10083.67
-OCH₃~55-60 (two carbons)56.87, 55.55
C≡N~118-122Not explicitly assigned, but expected in this region.
  • Expert Interpretation: The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the amino group will be shifted downfield, as will the carbons attached to the methoxy groups. The carbon attached to the nitrile group will also have a characteristic chemical shift. The nitrile carbon itself will appear in the 118-122 ppm region.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is an excellent technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Comparison:

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Typical Wavenumber Range (cm⁻¹)
N-H stretch (Amine)3400-3200 (two bands)3500-3200
C-H stretch (Aromatic)3100-30003100-3000
C≡N stretch (Nitrile)~2220-22302260-2220
C=C stretch (Aromatic)~1600-14501600-1450
C-O stretch (Methoxy)~1250 and ~10501300-1000
  • Expert Interpretation: The IR spectrum should clearly show the presence of the primary amine (two N-H stretching bands), the nitrile group (a sharp, strong absorption around 2225 cm⁻¹), and the aromatic ring. The C-O stretches of the methoxy groups will also be prominent. The exact positions of these bands can provide subtle information about the electronic environment of the functional groups.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

  • Comparison:

Ion Predicted m/z for this compound Experimental m/z for 2-Amino-4,5-dimethoxybenzonitrile[1]
[M]⁺178178
[M-CH₃]⁺163163
[M-OCH₃]⁺147147
[M-CN]⁺152-
[M-HCN]⁺151-
  • Expert Interpretation: The molecular ion peak ([M]⁺) at m/z 178 would confirm the molecular formula C₉H₁₀N₂O₂. Common fragmentation patterns would include the loss of a methyl radical (-CH₃) from a methoxy group to give a fragment at m/z 163, and the loss of a methoxy radical (-OCH₃) to give a fragment at m/z 147. Loss of the nitrile group as a radical or as HCN are also possible fragmentation pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used to validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Insert the sample into a 400 MHz or higher field NMR spectrometer.

  • Lock and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use the same sample and spectrometer.

  • Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is standard.

  • A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small amount of the solid, dry sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount (1-2 mg) of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for the instrument (typically in the µg/mL range).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Visualization of the Validation Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Proposed Synthesis Proposed Synthesis Crude Product Crude Product Proposed Synthesis->Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product NMR NMR Purified Product->NMR Sample Prep IR IR Purified Product->IR Sample Prep MS MS Purified Product->MS Sample Prep Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion and Best Practices

The structural validation of a newly synthesized compound like this compound requires a meticulous and multi-faceted analytical approach. While a definitive published synthesis and corresponding spectral data are not currently available, a combination of a plausible synthetic route, predicted spectroscopic data, and comparison with a known isomer provides a robust framework for its characterization.

  • Orthogonal Techniques: Always use multiple, independent analytical techniques to confirm the structure. Relying on a single method is insufficient.

  • Comparative Analysis: When available, compare the data of your synthesized compound with that of known, structurally related compounds. This can provide a high degree of confidence in your assignments.

  • Impurity Profiling: Pay close attention to minor signals in your spectra. These can provide valuable clues about the presence of impurities and the efficiency of your synthesis and purification.

  • Thorough Data Interpretation: Do not just match peaks to tables. Understand the underlying principles of each technique to interpret the data in the context of your specific molecule.

By following this comprehensive guide, researchers can confidently approach the structural validation of this compound and other novel chemical entities, ensuring the integrity and reliability of their scientific findings.

References

  • Synthesis of 2-amino-4,5-dimethoxybenzonitrile. PrepChem.com. [Link]

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  • BindingDB BDBM1802 2-Amino-6-arylthiobenzonitrile deriv. 3v, 739W94::2-amino-6-[(3,5-dimethylbenzene)sulfonyl]benzonitrile. bindingdb.org. [Link]

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  • EP0912508B1 - Process for preparing caprolactam from 6-aminocapronitrile - Google Patents.
  • Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroaIkyl Purines. [Link]

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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Aminobenzonitriles

2-Amino-5,6-dimethoxybenzonitrile stands as a potentially valuable scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-amino group, a nitrile moiety, and vicinal methoxy groups, presents a versatile platform for the synthesis of complex heterocyclic systems and other functionalized molecules. Aryl nitriles, in general, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4][5] The ability to efficiently and selectively introduce a cyano group onto a highly functionalized aromatic ring is therefore of paramount importance.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, drawing upon established methodologies for the cyanation of analogous aryl compounds. We will delve into the mechanistic nuances of Palladium, Nickel, and Copper-based catalysts, offering detailed experimental protocols and data-driven insights to aid researchers in selecting the optimal catalytic strategy.

Evolution of Cyanation: From Stoichiometric Reagents to Catalytic Mastery

The journey to modern cyanation methodologies began with classical, yet often harsh, transformations such as the Sandmeyer and Rosenmund-von Braun reactions. These methods, while foundational, typically require stoichiometric amounts of copper cyanide and can have limited functional group tolerance and generate significant waste.[6][7] The advent of transition metal catalysis has revolutionized the synthesis of aryl nitriles, offering milder reaction conditions, broader substrate scope, and significantly improved efficiency.[1][8] Today, Palladium, Nickel, and Copper complexes are at the forefront of catalytic cyanation, each presenting a unique set of advantages and disadvantages.

Comparative Analysis of Catalytic Systems

The choice of catalyst for the synthesis of this compound will likely start from a halogenated precursor, such as 2-amino-1-halo-4,5-dimethoxybenzene. The nature of the halide (I, Br, or Cl) will significantly influence the choice of the catalytic system.

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium catalysis is arguably the most mature and versatile methodology for the cyanation of aryl halides due to its exceptional functional group tolerance and high catalytic efficacy.[1][2] The first palladium-catalyzed cyanation was reported by Takagi and his team in 1973, and since then, numerous advancements in ligands and palladium sources have been made.[1][8]

Mechanistic Rationale: The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II)-aryl complex. Subsequent transmetalation with a cyanide source, followed by reductive elimination, yields the desired aryl nitrile and regenerates the Pd(0) catalyst.

Visualization of the Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Cyano Ar-Pd(II)L_n-CN Transmetal->PdII_Cyano RedElim Reductive Elimination RedElim->Pd0 ArCN Ar-CN RedElim->ArCN MCN M-CN MCN->Transmetal ArX Ar-X ArX->OxAdd Nickel Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition NiII_Aryl Ar-Ni(II)L_n-X OxAdd->NiII_Aryl Transmetal Cyanide Transfer NiII_Cyano Ar-Ni(II)L_n-CN Transmetal->NiII_Cyano RedElim Reductive Elimination RedElim->Ni0 ArCN Ar-CN RedElim->ArCN MCN M-CN MCN->Transmetal ArX Ar-X ArX->OxAdd Copper Catalytic Cycle CuI Cu(I)CN OxAdd Oxidative Addition CuIII_Aryl Ar-Cu(III)(CN)X OxAdd->CuIII_Aryl RedElim Reductive Elimination RedElim->CuI ArCN Ar-CN RedElim->ArCN ArX Ar-X ArX->OxAdd

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5,6-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-5,6-dimethoxybenzonitrile in Modern Drug Discovery

This compound, a polysubstituted aromatic compound, serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique arrangement of an amino, a nitrile, and two methoxy groups on a benzene ring provides a versatile scaffold for medicinal chemists. The strategic positioning of these functional groups allows for the construction of complex heterocyclic systems, which are the core of many therapeutic agents. Notably, this compound is a key building block in the synthesis of kinase inhibitors and other targeted therapies, making the efficiency and scalability of its synthesis a critical consideration for pharmaceutical research and development.

This guide provides an in-depth, comparative analysis of two distinct synthetic protocols for this compound. We will delve into the mechanistic rationale behind each approach, present detailed, step-by-step experimental procedures, and offer a quantitative comparison of their efficiencies. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on their specific needs, whether they be high yield, cost-effectiveness, or environmental impact.

Protocol 1: Two-Step Synthesis via Nitration and Subsequent Reduction

This protocol represents a classical and robust approach, commencing with the commercially available and relatively inexpensive 3,4-dimethoxybenzonitrile. The synthesis proceeds through two fundamental organic transformations: electrophilic aromatic substitution (nitration) followed by the reduction of the introduced nitro group.

Causality of Experimental Choices

The choice of 3,4-dimethoxybenzonitrile as the starting material is strategic. The two methoxy groups are ortho, para-directing and activating, while the cyano group is meta-directing and deactivating. The synergistic effect of the two activating methoxy groups strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position relative to one of the methoxy groups and meta to the cyano group, leading to the desired 2-nitro-4,5-dimethoxybenzonitrile isomer with high regioselectivity. For the subsequent reduction of the nitro group, catalytic hydrogenation is selected for its high efficiency, clean reaction profile, and the formation of water as the only byproduct, aligning with the principles of green chemistry.

Experimental Protocol

Step 1: Nitration of 3,4-dimethoxybenzonitrile

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3,4-dimethoxybenzonitrile (10 g, 61.3 mmol).

  • Slowly add 50 mL of 20% nitric acid to the flask while maintaining the temperature at 0-5 °C.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto 200 g of crushed ice with stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The crude 2-nitro-4,5-dimethoxybenzonitrile can be purified by recrystallization from ethanol to yield a light yellow solid.

Step 2: Catalytic Hydrogenation of 2-nitro-4,5-dimethoxybenzonitrile

  • In a 250 mL hydrogenation flask, dissolve the 2-nitro-4,5-dimethoxybenzonitrile (9.6 g, 46.1 mmol) obtained from the previous step in 100 mL of ethanol.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases (typically 4-6 hours).

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualizing the Workflow

Protocol_1_Workflow start 3,4-Dimethoxybenzonitrile step1 Nitration (HNO₃, 60°C, 6h) start->step1 intermediate 2-Nitro-4,5-dimethoxybenzonitrile step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C, EtOH, RT, 4-6h) intermediate->step2 end This compound step2->end

Caption: Two-step synthesis via nitration and reduction.

Protocol 2: Single-Step Reductive Amination from a Nitro Precursor

This protocol offers a more direct route, starting from the commercially available 2-nitro-4,5-dimethoxybenzonitrile. This approach hinges on a single, high-yielding reduction step, making it an attractive option for rapid synthesis.

Causality of Experimental Choices

The choice of sodium dithionite (Na₂S₂O₄) as the reducing agent is key to the efficiency of this protocol. Sodium dithionite is a powerful yet selective reducing agent for aromatic nitro compounds, particularly in aqueous media. The reaction is typically fast and proceeds at elevated temperatures, leading to a clean conversion to the corresponding amine. This method avoids the use of flammable hydrogen gas and expensive metal catalysts, offering a different safety and cost profile compared to catalytic hydrogenation. The high yield reported for this transformation makes it a very compelling option.[1]

Experimental Protocol
  • In a 500 mL round-bottom flask, suspend 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) in 200 mL of water.

  • Heat the suspension to 90 °C with vigorous stirring.

  • To this hot mixture, add sodium dithionite in small portions until the starting material is completely dissolved and the reaction is complete (monitored by TLC).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline solid by filtration.

  • Wash the solid with cold water and dry it in a vacuum oven to afford this compound. An analytical sample can be obtained by recrystallization from acetonitrile.[1]

Visualizing the Workflow

Protocol_2_Workflow start 2-Nitro-4,5-dimethoxybenzonitrile step1 Reduction (Sodium Dithionite, H₂O, 90°C) start->step1 end This compound step1->end

Caption: Single-step reduction of a nitro precursor.

Comparative Performance Analysis

To provide an objective assessment, the two protocols are benchmarked against several key performance indicators relevant to researchers in drug development.

ParameterProtocol 1: Two-Step SynthesisProtocol 2: Single-Step Reduction
Starting Material 3,4-Dimethoxybenzonitrile2-Nitro-4,5-dimethoxybenzonitrile
Number of Steps 21
Overall Yield ~70% (estimated)97%[1]
Reaction Time ~10-12 hours~1-2 hours
Reagent Toxicity Nitric acid (corrosive, oxidizing)Sodium dithionite (irritant)
Safety Considerations Use of strong acid, handling of flammable H₂ gasHandling of hot aqueous solutions
Cost-Effectiveness Potentially higher due to two steps and catalyst costPotentially lower due to fewer steps and cheaper reducing agent
Green Chemistry Aspect Use of catalytic hydrogenation is favorableAvoids heavy metal catalysts and flammable gas

Discussion and Recommendations

Protocol 1: The Versatile and Scalable Route

This two-step synthesis offers a high degree of flexibility, starting from a more basic and readily available precursor. The nitration and reduction steps are well-established and highly scalable, making this protocol suitable for large-scale production. While the overall yield is likely to be lower than the single-step protocol due to the multiple transformations, the individual steps are robust and well-understood. The primary drawbacks are the longer overall reaction time and the safety considerations associated with handling nitric acid and hydrogen gas.

Protocol 2: The Rapid and High-Yielding Approach

For rapid access to this compound on a laboratory scale, Protocol 2 is demonstrably superior. The single-step process, coupled with an exceptionally high reported yield of 97%, makes it an incredibly efficient choice.[1] The avoidance of hazardous reagents like nitric acid and flammable hydrogen gas simplifies the experimental setup and enhances safety. The primary consideration for this protocol is the commercial availability and cost of the starting material, 2-nitro-4,5-dimethoxybenzonitrile. If this precursor is readily accessible at a reasonable price, this method is the preferred choice for efficiency and yield.

Conclusion

The choice between these two protocols for the synthesis of this compound is contingent on the specific priorities of the researcher or organization. For large-scale, cost-effective production where the starting materials are a key cost driver, the two-step approach from 3,4-dimethoxybenzonitrile may be more advantageous despite the longer reaction time and additional safety precautions. Conversely, for rapid, high-purity synthesis in a research and development setting, the single-step reduction of 2-nitro-4,5-dimethoxybenzonitrile offers unparalleled efficiency and yield. This guide provides the foundational data and procedural insights to enable an informed decision, ultimately accelerating the path towards novel therapeutic discoveries.

References

  • PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Antibodies Against 2-Amino-5,6-dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Small Molecules

In the landscape of modern drug development and clinical diagnostics, small molecules such as 2-Amino-5,6-dimethoxybenzonitrile and its derivatives are of significant interest. These benzonitrile compounds can serve as crucial intermediates or pharmacophores in the synthesis of therapeutic agents.[1] Consequently, the ability to accurately detect and quantify these molecules is paramount. Immunoassays, powered by specific antibodies, offer a rapid, sensitive, and cost-effective analytical solution compared to traditional methods like mass spectrometry.[2][]

However, the utility of any antibody, particularly one raised against a small molecule, is fundamentally dictated by its specificity. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can severely compromise assay validity, leading to inaccurate quantification and false-positive results.[4] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies developed against this compound derivatives. We will delve into the causal logic behind experimental design, present detailed protocols, and offer insights into data interpretation, ensuring the development of highly specific and trustworthy immunoassays.

The Hapten Imperative: Why Small Molecules Require a Special Approach

A molecule like this compound is considered a hapten—an antigen that is too small on its own to elicit an immune response.[2] To generate antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5] This hapten-carrier conjugate is then immunogenic.

This conjugation process, however, is the very reason why rigorous cross-reactivity testing is non-negotiable. The immune system generates a polyclonal population of antibodies that recognize different features of the conjugate. While some antibodies will be specific to the hapten, others may recognize the linker used for conjugation or the hapten-carrier complex as a whole. It is therefore critical to select for antibodies that specifically recognize the unique structural features of the target molecule, independent of the carrier protein.

Designing a Robust Cross-Reactivity Study: From Prediction to Practice

A successful cross-reactivity study is built on a logical and systematic approach. It begins with the careful selection of compounds to test and culminates in empirical validation through immunoassay.

Panel Selection: Defining the Scope of Specificity

The core of any cross-reactivity study is the panel of challenger molecules. This panel should be designed to probe the antibody's binding tolerances. For an antibody against this compound, the panel should logically include:

  • Structural Analogs: Derivatives where functional groups are altered, removed, or shifted (e.g., 2-Amino-5-methoxybenzonitrile, 2-Amino-6-methoxybenzonitrile).

  • Precursors and Metabolites: Compounds that are part of the synthetic pathway or potential metabolic products.

  • Structurally Unrelated Compounds: Negative controls that may be present in the sample matrix to ensure no off-target binding occurs.[6]

Below is a logical diagram illustrating the relationship between the target antigen and a rationally selected panel of potential cross-reactants.

Cross_Reactivity_Panel cluster_target Target Antigen cluster_analogs Structural Analogs cluster_related Related Compounds cluster_negative Negative Control Target This compound Analog1 Derivative 1 (Missing 6-methoxy group) Target->Analog1 Structural Similarity Analog2 Derivative 2 (Missing 5-methoxy group) Target->Analog2 Structural Similarity Analog3 Derivative 3 (Shifted Amino Group) Target->Analog3 Structural Similarity Precursor Synthetic Precursor Target->Precursor Process Relationship Metabolite Potential Metabolite Target->Metabolite Process Relationship Negative Unrelated Benzonitrile Target->Negative Test for Specificity Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Coat Plate With Anti-Target Antibody B 2. Wash & Block (e.g., with BSA) A->B C 3. Add Standards or Cross-Reactant Panel B->C D 4. Add Hapten-HRP Conjugate C->D E 5. Incubate (Competition Occurs) D->E F 6. Wash Plate E->F G 7. Add TMB Substrate F->G H 8. Incubate & Develop Color G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (450 nm) I->J K 11. Plot Standard Curve (Sigmoidal Dose-Response) J->K L 12. Calculate IC50 Values K->L M 13. Calculate % Cross-Reactivity L->M

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-5,6-dimethoxybenzonitrile

[1][2][3][4]

Executive Summary & Compound Identification[3][4][5]

This guide outlines the mandatory disposal protocols for 2-Amino-5,6-dimethoxybenzonitrile . Due to the presence of both a nitrile (cyano) group and an amino group on an electron-rich dimethoxybenzene ring, this compound presents specific compatibility risks—primarily the potential for hydrogen cyanide (HCN) evolution under acidic conditions and acute toxicity.[1][2]

Note on Isomer Specificity: While the 4,5-dimethoxy isomer (CAS 26961-27-3) is more common in commercial catalogs, this guide addresses the 5,6-dimethoxy isomer.[3][4][1][2] The safety and disposal logic remains identical for both isomers due to shared functional groups.[4][1]

PropertyDetail
Chemical Name This compound
Functional Groups Primary Amine (-NH₂), Nitrile (-CN), Methoxy (-OCH₃)
Physical State Solid (Powder/Crystals)
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant, HCN Precursor (Acidic environments)
Waste Classification RCRA P-List or Characteristic Toxic (depending on concentration/jurisdiction)

Hazard Assessment & Compatibility Logic

To ensure safety, you must understand why we segregate this chemical.

The Nitrile-Acid Risk

The nitrile moiety (-CN) attached to the aromatic ring is generally stable.[3][4][1] However, in the presence of strong acids and moisture, nitriles can hydrolyze.[1][2] While aromatic nitriles are more resistant than aliphatic ones, the risk of evolving Hydrogen Cyanide (HCN) gas exists if this waste is inadvertently mixed into an acidic waste stream (e.g., "Acid Waste" carboys).[2]

The Amine Basicity

The amino group makes this compound weakly basic.[4][1] Mixing it with strong oxidizers (e.g., nitric acid, perchlorates) can result in rapid, exothermic oxidation, potentially leading to fire or explosion.[2]

Core Directive: Segregation
  • NEVER dispose of this compound in the "Acid Waste" stream.[1]

  • NEVER mix with strong oxidizers.[1]

  • ALWAYS segregate into "Organic - Toxic" or "Solid - Toxic" waste streams.[3][1]

Disposal Procedures (Step-by-Step)

A. Solid Waste (Pure Compound or Spill Debris)[2][3]

Applicability: Expired pure chemical, contaminated gloves, weighing boats, and paper towels.[2]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1] Glass is acceptable but poses a breakage risk.[4][1]

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid Toxic."[3][4][1]

    • Constituents: Explicitly write "this compound."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[4][1]

  • Segregation: Place the container in the satellite accumulation area designated for Toxic Organics .

  • Disposal Path: This waste must be sent for High-Temperature Incineration at a licensed facility.[1] The presence of the nitrogen-carbon bond requires specific combustion conditions to prevent NOx and CN emission.[3][1]

B. Liquid Waste (Mother Liquors & Solutions)[2][3]

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[2]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO, DCM) is compatible with the "Organic Waste" drum.[2]

  • pH Check: Verify the solution is Neutral or Basic (pH ≥ 7) .

    • Action: If the solution is acidic, slowly neutralize it with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) before adding it to the waste container to prevent HCN evolution.[2]

  • Transfer: Pour into the "Organic Solvents - Toxic" carboy.[4][1]

    • Critical: Do not fill the carboy >90% full.[1]

  • Log Entry: Record the volume and approximate concentration of the nitrile on the waste log sheet attached to the carboy.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent accidental HCN generation.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions)StateCheck->LiquidPathLiquidSolidBinBin: SOLID TOXIC(Label: Nitrile Compound)SolidPath->SolidBinpHCheckCRITICAL: Check pHLiquidPath->pHCheckIsAcidicAcidic (pH < 7)pHCheck->IsAcidicYesIsNeutralNeutral/Basic (pH >= 7)pHCheck->IsNeutralNoNeutralizeNeutralize withNaHCO3 or NaOHIsAcidic->NeutralizeRisk of HCNLiquidBinCarboy: ORGANIC TOXIC(No Oxidizers/Acids)IsNeutral->LiquidBinNeutralize->IsNeutralDestructionCommercial Incineration(High Temp)SolidBin->DestructionLiquidBin->Destruction

Caption: Decision matrix ensuring nitrile waste is never introduced to acidic streams, preventing toxic gas evolution.

Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1][2]

    • Liquids: Absorb with vermiculite or a commercial "Organic" spill pad.[1] Do not use acidic absorbents.[4]

  • Decontamination: Clean the surface with a mild soap solution.[1] Do not use bleach immediately, as it may react aggressively with the amine; use water/soap first, then a dilute bleach wipe if necessary for deactivation.[1][2]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-4,5-dimethoxybenzonitrile (Isomer Proxy).[3][4][1][2] Retrieved from [3][1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Aminobenzonitriles.[4][1][5] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Management of Toxic Organic Waste.[1] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][6] Laboratory Chemical Disposal Guide: Nitriles and Cyanides.[4][1] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.